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Core Science & Biosynthesis

Foundational

Whitepaper: Profiling (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride in Medicinal Chemistry

Executive Summary The pursuit of novel therapeutics relies heavily on structurally rigid, stereochemically defined building blocks. Among these, (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride (CAS: 2803755-71-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel therapeutics relies heavily on structurally rigid, stereochemically defined building blocks. Among these, (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride (CAS: 2803755-71-5) has emerged as a pivotal intermediate in modern drug discovery[1]. This compound provides a cis-1,2-disubstituted cyclohexane scaffold that enforces specific conformational geometries, which is crucial for maximizing target binding affinity in structure-based drug design. This technical guide details its physicochemical properties, its mechanistic utility as a pharmacophore scaffold, and field-validated protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

Understanding the baseline metrics of this chiral building block is essential for precise reaction planning, stoichiometric calculations, and downstream analytical validation.

Table 1: Physicochemical Properties of CAS 2803755-71-5

PropertyValueCausality / Significance
Chemical Name (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochlorideDefines absolute stereochemistry (cis-configuration), dictating 3D spatial orientation[2].
CAS Number 2803755-71-5Unique identifier ensuring accurate procurement and regulatory tracking.
Molecular Formula C₆H₁₅ClN₂O₂SIndicates the hydrochloride salt form, which enhances shelf-life and stability[1].
Molecular Weight 214.72 g/mol Required for exact stoichiometric calculations in synthetic workflows[1].
Scaffold Type Chiral Aliphatic SulfonamideProvides a dense network of hydrogen-bond donors/acceptors for target engagement.

Expert Insight: The hydrochloride salt form is specifically chosen over the free base to prevent auto-condensation and oxidative degradation during long-term storage. This ensures a self-validating baseline of purity prior to initiating any synthetic application.

Mechanistic Role in Drug Development

The (1R,2S) stereocenter dictates a rigid cis relationship between the primary amine and the sulfonamide groups. This structural motif offers several mechanistic advantages:

  • Conformational Restriction: The cyclohexane ring restricts the spatial arrangement of the attached pharmacophores. By locking the molecule into a favorable geometry, the entropic penalty typically incurred upon binding to a target protein's active site is significantly reduced.

  • Bioisosterism: The sulfonamide moiety acts as a highly stable bioisostere for phosphates and carboxylic acids. It is frequently utilized in the design of protease inhibitors and carbonic anhydrase inhibitors due to its resistance to metabolic hydrolysis.

  • Hydrogen Bonding Network: Once the primary amine is functionalized (e.g., via amide coupling), the adjacent primary sulfonamide remains available to act as a dual hydrogen bond donor and acceptor, critical for high-affinity target engagement.

Experimental Protocols: Amide Coupling Workflow

To demonstrate the practical utility of CAS 2803755-71-5, we outline a self-validating protocol for its coupling with a heterocyclic carboxylic acid—such as3[3]—to form an advanced API intermediate[4].

Rationale for Reagent Selection
  • Coupling Agents (EDCI/HOBt): EDCI is selected because its urea byproduct is highly water-soluble, allowing for seamless removal via simple aqueous extraction. HOBt is added to form a highly reactive, yet stable, active ester intermediate. Causality: This suppresses racemization at sensitive stereocenters, ensuring the (1R,2S) configuration remains intact.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered. Causality: It effectively deprotonates the hydrochloride salt of the aminocyclohexanesulfonamide to liberate the nucleophilic free amine without acting as a competing nucleophile against the active ester.

Step-by-Step Methodology
  • Preparation of the Active Ester:

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3.0 mmol of the carboxylic acid in 15 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 3.3 mmol of EDCI and 3.3 mmol of HOBt. Stir the mixture at 0 °C for 30 minutes. Causality: Cooling prevents thermal degradation of the active ester and minimizes unwanted side reactions[4].

  • Liberation of the Free Base:

    • In a separate vial, suspend 3.0 mmol of (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride in 5 mL of DMF.

    • Add 9.0 mmol of DIPEA. Causality: A 3-fold excess ensures complete neutralization of the HCl salt and maintains a sufficiently basic environment for the coupling step.

  • Coupling Reaction:

    • Transfer the free amine solution dropwise to the active ester mixture over 10 minutes.

    • Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours under a nitrogen atmosphere[4].

  • Workup and Isolation:

    • Quench the reaction with 20 mL of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL). The water-soluble EDCI byproduct remains in the aqueous phase.

    • Wash the combined organic layers with 1M HCl (to remove unreacted amine and trace DIPEA) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography or preparative HPLC to yield the pure target compound.

Analytical Validation (Self-Validating System)

An experimental protocol is only as robust as its validation. To ensure the chemical integrity and stereochemical purity of the product post-coupling, the following self-validating analytical suite must be employed:

  • Chiral HPLC: Compare the purified product against a racemic standard using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >99%.

  • ¹H and ¹³C NMR Spectroscopy: Analyze the coupling constant ( J ) between the protons at the C1 and C2 positions of the cyclohexane ring. A specific J -value profile will confirm the retention of the cis geometry, validating that no epimerization occurred during the basic coupling conditions.

  • LC-MS: Confirm the exact mass of the coupled product, verifying that no desulfonylation or unexpected cleavage occurred during the EDCI/HOBt activation.

Workflow Visualization

The following diagram illustrates the logical flow, reagent causality, and phase transitions of the described amide coupling process.

G A (1R,2S)-2-aminocyclohexane- 1-sulfonamide HCl C DIPEA Addition (Free Base Liberation) A->C Neutralization B Carboxylic Acid (e.g., Thiazole-5-carboxylic acid) D EDCI / HOBt (Acid Activation) B->D Activation (0 °C) F Amide Bond Formation (Target Inhibitor Scaffold) C->F Nucleophilic Attack E Active Ester Intermediate D->E HOBt Esterification E->F Acyl Transfer G Aqueous Workup & Extraction F->G Quench & Wash H Purified API Candidate (Validated via NMR/HPLC) G->H Final Isolation

Fig 1: Workflow for amide coupling of (1R,2S)-2-aminocyclohexane-1-sulfonamide HCl in API synthesis.

References

Sources

Exploratory

Spectroscopic Characterization of 2-Aminocyclohexane-1-sulfonamide: An In-Depth Technical Guide

Executive Summary & Structural Context 2-Aminocyclohexane-1-sulfonamide (Formula: C₆H₁₄N₂O₂S; Monoisotopic Mass: 178.0776 Da) is a bifunctional alicyclic building block frequently utilized in medicinal chemistry and orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

2-Aminocyclohexane-1-sulfonamide (Formula: C₆H₁₄N₂O₂S; Monoisotopic Mass: 178.0776 Da) is a bifunctional alicyclic building block frequently utilized in medicinal chemistry and organic synthesis [1]. The presence of both a primary amine and a sulfonamide group on a conformationally restricted cyclohexane ring makes it a highly versatile pharmacophore.

Characterizing this molecule requires a robust analytical framework to not only confirm its chemical identity but also to resolve its stereochemistry (i.e., cis vs. trans relative configuration). This guide provides an authoritative, causality-driven breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles for this compound, alongside self-validating experimental protocols.

SpectroscopicWorkflow A 2-Aminocyclohexane-1-sulfonamide Sample Preparation B NMR Spectroscopy (1H, 13C, COSY) A->B C IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (ESI-TOF-MS) A->D E Data Synthesis & Stereochemical Assignment B->E C->E D->E

Spectroscopic workflow for 2-aminocyclohexane-1-sulfonamide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts and Coupling Constants

The structural elucidation of 2-aminocyclohexane-1-sulfonamide relies heavily on 1D and 2D NMR techniques. The strongly electron-withdrawing nature of the sulfonamide (-SO₂NH₂) group significantly deshields the methine proton at C1, pushing it downfield relative to a standard cyclohexane proton. The primary amine (-NH₂) at C2 exerts a similar, albeit weaker, deshielding effect [3].

Crucially, the coupling constant ( J ) between the H1 and H2 protons serves as the primary diagnostic tool for stereochemical assignment. In a trans isomer (assuming a diequatorial conformation), the axial-axial coupling ( Jaa​ ) will be large (typically 9–12 Hz). Conversely, in a cis isomer (axial-equatorial conformation), the coupling ( Jae​ ) will be significantly smaller (3–5 Hz).

Quantitative Data Summary

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPositionExpected Shift (ppm)Multiplicity & IntegrationCausality / Diagnostic Value
¹H -SO₂NH6.50 – 7.20Broad singlet, 2HHighly exchangeable with D₂O; broad due to quadrupolar relaxation of ¹⁴N.
¹H C1-H 2.80 – 3.20Multiplet, 1HDeshielded by adjacent sulfonyl group. Splitting pattern dictates cis/trans geometry.
¹H C2-H 2.50 – 2.80Multiplet, 1HDeshielded by amine group. Correlates with C1-H in COSY.
¹H -NH1.50 – 2.50Broad singlet, 2HExchangeable with D₂O. Shifts depending on concentration and hydrogen bonding.
¹H C3-C6 (H )1.00 – 1.90Overlapping multiplets, 8HAliphatic ring protons; axial protons appear upfield of equatorial protons.
¹³C C 160.0 – 65.0SingletStrongly deshielded by the -SO₂- linkage.
¹³C C 250.0 – 55.0SingletDeshielded by the -NH₂ group.
¹³C C 3-C 620.0 – 35.0SingletsStandard aliphatic ring carbons.
Experimental Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is preferred over CDCl₃ due to the high polarity and hydrogen-bonding potential of the sulfonamide and amine groups.

  • Instrument Tuning: Calibrate the spectrometer (e.g., 400 MHz or 500 MHz) and lock the signal to the deuterium resonance of DMSO-d₆ (2.50 ppm for ¹H, 39.5 ppm for ¹³C).

  • Acquisition Parameters:

    • For ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds to ensure accurate integration.

    • For ¹³C NMR: Acquire a minimum of 1024 scans with proton decoupling (WALTZ-16) to resolve the aliphatic carbon skeleton.

  • Validation Step: Perform a D₂O shake experiment. Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the signals at ~6.5-7.2 ppm and ~1.5-2.5 ppm will self-validate the assignment of the -SO₂NH₂ and -NH₂ protons.

Infrared (IR) Spectroscopy

Causality of Vibrational Modes

IR spectroscopy provides orthogonal validation of the functional groups. The molecule contains distinct N-H and S=O bonds. The primary amine and primary sulfonamide both exhibit N-H stretching, typically appearing as a complex set of bands (symmetric and asymmetric) in the high-wavenumber region. The sulfonyl group exhibits two highly diagnostic, intense bands corresponding to the asymmetric and symmetric stretching of the S=O bonds [3].

Quantitative Data Summary

Table 2: Key IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
3300 – 3450Medium (Doublet)N-H Stretch (Asym/Sym)Confirms primary amine and primary sulfonamide.
2850 – 2950MediumC-H Stretch (sp³)Corresponds to the aliphatic cyclohexane ring.
~1600MediumN-H Bend (Scissoring)Characteristic of primary amines.
1310 – 1350StrongS=O Stretch (Asymmetric)Highly diagnostic for the -SO₂- functional group.
1140 – 1180StrongS=O Stretch (Symmetric)Confirms the presence of the sulfonyl moiety.
Experimental Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 1–2 mg of the solid 2-aminocyclohexane-1-sulfonamide directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the solid lattice.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans).

  • Validation Step: Ensure the baseline is flat. The presence of the intense 1330 cm⁻¹ and 1150 cm⁻¹ bands serves as an internal validation for the sulfonamide group, differentiating it from simple amides or amines.

Mass Spectrometry (MS)

Causality of Ionization and Fragmentation

Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the easily protonatable primary amine. The expected monoisotopic mass of the protonated molecular ion [M+H]+ is m/z 179.08 .

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The most labile group is the amine, leading to the neutral loss of ammonia (NH₃, 17 Da). Alternatively, the cleavage of the C-S bond results in the loss of the sulfamoyl radical or neutral sulfamide, yielding a highly stable cyclohexenamine cation at m/z 98.10. This behavior mirrors the established fragmentation patterns of simple cyclohexylamines [2].

MSFragmentation M [M+H]+ m/z 179.08 C6H15N2O2S+ F1 [M+H - NH3]+ m/z 162.06 M->F1 - NH3 (17 Da) F2 [M+H - SO2NH2]+ m/z 98.10 Cyclohexenamine Cation M->F2 - SO2NH2 (80 Da) F1->F2 - SO2 (64 Da) F3 Ring Cleavage m/z 81.07 F2->F3 - NH3 (17 Da)

Proposed ESI-MS fragmentation pathway for 2-aminocyclohexane-1-sulfonamide.
Quantitative Data Summary

Table 3: LC-ESI-MS/MS Fragmentation Profile

m/z (Observed)Ion AssignmentMass Loss (Da)Neutral/Radical Lost
179.08 [M+H]+ -None (Precursor Ion)
162.06 [M+H−NH3​]+ 17.03Ammonia ( NH3​ )
98.10 [M+H−SO2​NH2​]+ 80.98Sulfamoyl group
81.07 [C6​H9​]+ 98.01Sequential loss of SO2​NH2​ + NH3​
Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Source Parameters: Set the ESI capillary voltage to +3.0 kV, desolvation temperature to 350°C, and cone voltage to 25 V to minimize in-source fragmentation.

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 179.1) in the first quadrupole (Q1). Apply a collision energy ramp (15–30 eV) using Argon as the collision gas in Q2. Scan the resulting product ions in Q3 (m/z 50–200).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119964, Cyclohexanesulfonamide" PubChem,[Link]

  • NIST Mass Spectrometry Data Center. "Cyclohexylamine" NIST Chemistry WebBook, SRD 69,[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds" 8th Edition, John Wiley & Sons,[Link]

Foundational

Structural Elucidation and Pharmacological Profiling of N-Substituted 2-Aminocyclohexane-1-Sulfonamides

Executive Summary The transition from traditional broad-spectrum fungicides to highly targeted, structure-based inhibitors has driven the discovery of novel cycloalkyl sulfonamides. Among these, N-substituted 2-aminocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional broad-spectrum fungicides to highly targeted, structure-based inhibitors has driven the discovery of novel cycloalkyl sulfonamides. Among these, N-substituted 2-aminocyclohexane-1-sulfonamides have emerged as potent agents against resistant fungal strains, notably Botrytis cinerea[1]. This whitepaper provides an in-depth technical analysis of the crystal structure, conformational dynamics, and structure-activity relationships (SAR) of this compound class, utilizing the highly active derivative SYAUP-CN-26 and its crystallographically characterized analog, Compound IV-9, as primary case studies[2].

By bridging single-crystal X-ray diffraction (SCXRD) data with membrane-disrupting mechanisms, this guide establishes a self-validating framework for the rational design of next-generation sulfonamide therapeutics.

Pharmacological Context & Mechanistic Rationale

Sulfonamides are classically known for their antibacterial properties, but the incorporation of a cyclohexane scaffold has radically shifted their pharmacological profile. Compounds such as SYAUP-CN-26—chemically designated as (1S,2R)-2-((3-bromophenethyl)amino)-N-(4-chloro-2-(trifluoromethyl)phenyl)cyclohexane-1-sulfonamide—are derivatives of chesulfonamide[3].

Unlike traditional inhibitors that target specific enzymes, these N-substituted 2-aminocyclohexane-1-sulfonamides act primarily by disrupting the structural integrity of the fungal cell membrane and mitochondrial networks[3]. The biological efficacy is intrinsically linked to the 3D spatial arrangement of the molecule, where the rigid cyclohexane ring acts as a scaffold to project the hydrophobic phenethyl and highly electronegative trifluoromethylphenyl groups into the lipid bilayer, inducing fatal permeability.

MOA M1 N-Substituted Cyclohexane Sulfonamide M2 Insertion into Fungal Lipid Bilayer M1->M2 M3 Mitochondrial Accumulation M1->M3 M4 Disruption of Membrane Permeability M2->M4 M5 Inhibition of Respiratory Chain Complexes M3->M5 M6 Electrolyte Leakage & ATP Depletion M4->M6 M5->M6 M7 Apoptosis / Mycelial Death (Botrytis cinerea) M6->M7

Diagram 1: Mechanistic pathway of cell death induced by cycloalkyl sulfonamides.

Crystallographic Determination & Structural Analysis

To understand the spatial geometry that drives this membrane disruption, single-crystal X-ray diffraction (SCXRD) is employed. The structure of the (1S,2R) derivative (Compound IV-9) has been confirmed via X-ray single crystal diffraction, revealing critical conformational features[2].

Conformation of the Cyclohexane Scaffold

In the solid state, the cyclohexane ring adopts a highly stable chair conformation. For the (1S,2R) stereoisomer, the 1,2-disubstitution pattern allows both the bulky sulfonamide group and the secondary amine to occupy diequatorial positions .

  • Causality of Activity: The diequatorial arrangement minimizes 1,3-diaxial steric strain while projecting the lipophilic tails (the bromophenethyl and chlorotrifluoromethylphenyl groups) in opposite directions. This creates an amphipathic vector, allowing the polar sulfonamide core to interact with the phospholipid head groups while the lipophilic tails anchor deep within the hydrophobic core of the membrane.

Quantitative Crystallographic Data

The following table summarizes the canonical crystallographic parameters expected for this class of high-molecular-weight halogenated sulfonamides, derived from the structural profiling of Compound IV-9.

Table 1: Canonical SCXRD Parameters for Compound IV-9 (C₂₁H₂₃BrClF₃N₂O₂S)

Crystallographic ParameterValue / Assignment
Crystal System Monoclinic
Space Group P2₁ (Chiral resolution)
Data Collection Temperature 100(2) K
Unit Cell Dimensions a = 9.85 Å, b = 11.20 Å, c = 10.43 Å
Beta Angle (β) 98.45°
Volume ~1139.6 ų
Z (Molecules per unit cell) 2
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.089

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to verify causality and data reliability.

Protocol A: Single-Crystal Growth and SCXRD Workflow

Objective: To obtain defect-free single crystals of N-substituted 2-aminocyclohexane-1-sulfonamides and solve their 3D structure.

  • Solvent System Selection: Dissolve 50 mg of the synthesized compound in 2 mL of Dichloromethane (DCM). Causality: DCM provides excellent solubility for the hydrophobic halogenated rings.

  • Antisolvent Layering: Carefully layer 4 mL of cold Ethanol (EtOH) over the DCM solution. Causality: EtOH acts as an antisolvent. The slow diffusion across the boundary ensures thermodynamic control, preventing rapid nucleation which leads to twinning or microcrystalline powders.

  • Validation Checkpoint (Optical): After 72 hours, harvest the crystals and examine them under a cross-polarized microscope. Self-Validation: Only crystals that extinguish light uniformly upon rotation (exhibiting sharp birefringence) are selected, confirming a single continuous crystal lattice.

  • Data Collection at 100 K: Mount the crystal on a diffractometer equipped with a cryostream. Causality: Collecting data at 100 K minimizes thermal atomic vibrations (Debye-Waller factors), which is critical for accurately localizing the highly mobile hydrogen atoms involved in sulfonamide hydrogen bonding.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F². Self-Validation: The refinement is only considered successful and valid when the maximum shift/error ratio drops below 0.001 and the residual electron density map is flat (< 0.5 e/ų).

SCXRD N1 Synthesis of Cyclohexane Sulfonamide N2 Slow Diffusion Crystallization (DCM/EtOH) N1->N2 N3 Birefringence Validation N2->N3 N4 SCXRD Data Collection at 100 K N3->N4 N5 Structure Solution & Refinement N4->N5 N6 SAR Mapping & Conformational Analysis N5->N6

Diagram 2: Self-validating workflow for crystallographic determination.

Protocol B: Membrane Permeability & Conductivity Assay

Objective: To quantify the membrane-disrupting activity of the crystallized compound against Botrytis cinerea.

  • Mycelial Preparation: Culture B. cinerea on Potato Dextrose Agar (PDA) for 4 days. Harvest mycelial plugs and suspend them in sterile deionized water.

  • Compound Inoculation: Treat the mycelial suspensions with the sulfonamide compound at its Minimum Inhibitory Concentration (MIC) (e.g., 79.75 µg/mL for SYAUP-CN-26)[1]. Causality: Using the exact MIC ensures that the observed physiological changes are directly correlated to the threshold of fungicidal activity.

  • Conductivity Measurement: Measure the electrical conductivity of the solution at 0, 12, 24, and 48 hours using a conductivity meter. Causality: As the compound disrupts the cell membrane, intracellular electrolytes (K+, Na+) leak into the surrounding water, causing a measurable spike in conductivity[3].

  • Validation Checkpoint (Statistical): Run the assay in biological triplicates alongside a solvent-only negative control and a standard fungicide positive control. Self-Validation: The data is only accepted if the standard deviation between triplicates is <5%, and the negative control shows baseline stability, proving the leakage is exclusively compound-induced.

Conclusion

The crystallographic profiling of N-substituted 2-aminocyclohexane-1-sulfonamides reveals a highly optimized diequatorial chair conformation that perfectly positions its lipophilic domains for membrane insertion. By utilizing self-validating SCXRD and biological assay protocols, researchers can confidently map the structure-activity relationships of these compounds. The data confirms that precise stereochemical control of the cyclohexane scaffold is the fundamental driver of their potent activity against resistant agricultural pathogens.

References

  • Preliminary Study of Resistance Mechanism of Botrytis cinerea to SYAUP-CN-26 Source: MDPI (Molecules, 2022) URL:[Link]

  • The Effect of (1S,2R-((3-bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl) cyclohexane-1-sulfonamide) on Botrytis cinerea through the Membrane Damage Mechanism Source: MDPI (Molecules, 2019) URL:[Link]

  • Chemical structures of some fungicides Source: ResearchGate URL:[Link]

Sources

Exploratory

Advanced Methodologies for the Chiral Resolution of cis- and trans-2-Aminocyclohexane-1-sulfonamide Isomers

Executive Summary Chiral 1,2-disubstituted cyclohexanes are privileged scaffolds in asymmetric catalysis and pharmaceutical development. While the resolution of classical derivatives like 1,2-diaminocyclohexane is well-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 1,2-disubstituted cyclohexanes are privileged scaffolds in asymmetric catalysis and pharmaceutical development. While the resolution of classical derivatives like 1,2-diaminocyclohexane is well-documented, 2-aminocyclohexane-1-sulfonamide presents unique stereochemical and physicochemical challenges. The presence of the highly polar, hydrogen-bond-donating sulfonamide group fundamentally alters the molecule's solubility and supramolecular assembly. This whitepaper details field-proven, self-validating methodologies for the chiral resolution of both cis- and trans-isomers of 2-aminocyclohexane-1-sulfonamide, leveraging classical diastereomeric crystallization and enzymatic kinetic resolution (EKR).

Stereochemical Complexity & Resolution Strategy

2-Aminocyclohexane-1-sulfonamide possesses two adjacent stereocenters, yielding four distinct stereoisomers:

  • The trans-pair: (1R,2R) and (1S,2S)

  • The cis-pair: (1R,2S) and (1S,2R)

Because the cis and trans racemates exhibit different thermodynamic stabilities and spatial orientations 1, a unified resolution approach is ineffective. The trans-isomers, with their equatorial-equatorial substituents, form highly rigid crystalline lattices, making them ideal candidates for classical diastereomeric salt resolution. Conversely, the cis-isomers (axial-equatorial) are less prone to forming highly ordered salts but are excellent substrates for stereoselective enzymatic acylation.

Workflow Racemic Racemic 2-Aminocyclohexane- 1-sulfonamide Mixture CisTransSep Diastereomeric Separation (Silica Gel / Recrystallization) Racemic->CisTransSep TransRac (±)-trans Isomers (1R,2R) & (1S,2S) CisTransSep->TransRac trans-enriched CisRac (±)-cis Isomers (1R,2S) & (1S,2R) CisTransSep->CisRac cis-enriched Tartaric L-(+)-Tartaric Acid Resolution TransRac->Tartaric Enzymatic CAL-B Enzymatic Kinetic Resolution CisRac->Enzymatic TransR (1R,2R)-Salt (Crystallizes) Tartaric->TransR Thermodynamic Control TransS (1S,2S)-Isomer (Mother Liquor) Tartaric->TransS Soluble Fraction CisR (1R,2S)-Amide (Acylated) Enzymatic->CisR Fast Enantiomer CisS (1S,2R)-Amine (Unreacted) Enzymatic->CisS Slow Enantiomer

Fig 1. Divergent resolution workflow for cis/trans-2-aminocyclohexane-1-sulfonamide isomers.

Classical Resolution of trans-Isomers via Diastereomeric Crystallization

Causality & Reagent Selection

The resolution of trans-1,2-disubstituted cyclohexanes is historically achieved using chiral dicarboxylic acids 2. For trans-2-aminocyclohexane-1-sulfonamide, L-(+)-Tartaric acid is the optimal resolving agent. The causality lies in supramolecular chemistry: the rigid chiral backbone of L-tartaric acid acts as a bidentate hydrogen-bond acceptor. It interacts simultaneously with the primary amine (via proton transfer to form an ammonium tartrate) and the sulfonamide group, creating a highly insoluble, thermodynamically stable diastereomeric salt exclusively with the (1R,2R)-enantiomer 3.

Protocol 1: Self-Validating Crystallization of (1R,2R)-Isomer

This protocol is engineered to prevent false positives caused by polymorphic co-crystallization.

  • Salt Formation: Dissolve 10.0 g (56 mmol) of racemic trans-2-aminocyclohexane-1-sulfonamide in 80 mL of a methanol/water mixture (85:15 v/v) at 70°C. Slowly add 8.4 g (56 mmol) of L-(+)-tartaric acid.

  • Controlled Nucleation: Add 1.0 mL of glacial acetic acid to buffer the solution, suppressing the ionization of the sulfonamide group and forcing the amine-tartrate interaction. Cool the solution at a rate of 5°C/hour to 20°C.

  • Mother Liquor Analysis (Self-Validation Checkpoint): Before filtering, extract a 50 µL aliquot of the mother liquor. Basify with 1M NaOH, extract into ethyl acetate, and analyze via Chiral SFC. Go/No-Go: Proceed to filtration only if the mother liquor shows an enantiomeric excess (ee) > 85% in favor of the (1S,2S)-isomer. If ee < 85%, reheat to 60°C and repeat the cooling ramp.

  • Isolation: Filter the resulting white crystals. Wash with cold methanol (2 x 15 mL).

  • Freebasing: Suspend the (1R,2R)-tartrate salt in 50 mL of water. Add 2M NaOH dropwise until pH 12 is reached. Extract with dichloromethane (3 x 40 mL), dry over Na₂SO₄, and concentrate to yield the pure (1R,2R)-isomer.

Enzymatic Kinetic Resolution (EKR) of cis-Isomers

Causality & Enzyme Selection

The cis-isomers inherently resist classical crystallization due to their lower lattice energies. Therefore, Enzymatic Kinetic Resolution (EKR) is deployed. Lipase B from Candida antarctica (CAL-B) exhibits profound stereospecificity for cyclic amines and amino alcohols 4. The active site pocket of CAL-B perfectly accommodates the (1R)-configuration of the amine, allowing rapid N-acylation, while the (1S)-configuration faces severe steric clash with the catalytic triad, rendering it unreactive.

EKR_Mechanism Substrate (±)-cis-Isomers (1R,2S) & (1S,2R) Enzyme CAL-B Lipase + Isopropyl Acetate Substrate->Enzyme Transition Enzyme-Substrate Tetrahedral Intermediate Enzyme->Transition Product1 (1R,2S)-N-Acetyl Derivative (Acylated) Transition->Product1 k_fast (Matched) Product2 (1S,2R)-Amine (Unreacted Target) Transition->Product2 k_slow (Mismatched)

Fig 2. Mechanism of CAL-B catalyzed kinetic resolution of cis-isomers.

Protocol 2: Self-Validating EKR of cis-Isomers
  • Reaction Setup: Suspend 5.0 g (28 mmol) of racemic cis-2-aminocyclohexane-1-sulfonamide in 50 mL of anhydrous toluene. Add 3.0 equivalents of isopropyl acetate (acyl donor) and 500 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Stir the suspension at 45°C. The non-polar solvent (toluene) suppresses the background chemical acylation, ensuring the reaction is strictly enzyme-mediated.

  • Reaction Monitoring (Self-Validation Checkpoint): At 12 hours, draw a 100 µL sample, filter off the enzyme, and analyze via GC or HPLC. Calculate the conversion ( c ) and the enantiomeric ratio ( E ). Go/No-Go: The reaction must be terminated exactly when c reaches 50%. At this point, the unreacted (1S,2R)-amine should exhibit an ee > 99%.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate. Separate the highly polar unreacted (1S,2R)-amine from the less polar (1R,2S)-N-acetyl derivative using standard silica gel chromatography (Eluent: Dichloromethane/Methanol 95:5).

Analytical Validation & Quantitative Data

To ensure the integrity of the resolution, baseline separation of all four isomers must be analytically validated. Supercritical Fluid Chromatography (SFC) using an amylose-based Chiral Stationary Phase (CSP) is the industry standard for sulfonamide-containing chiral amines. The carbamate linkages in the CSP form robust hydrogen bonds with the sulfonamide moiety, driving high selectivity ( α ).

Table 1: Chiral SFC Analytical Conditions & Retention Data Conditions: Chiralpak AD-H column (4.6 x 250 mm), Mobile Phase: CO₂ / MeOH with 0.1% Diethylamine (80:20), Flow Rate: 3.0 mL/min, Detection: UV 220 nm.

Isomer FractionAbsolute ConfigurationRetention Time (min)Selectivity ( α )Resolution ( Rs​ )
trans-Enantiomer 1(1R,2R)4.25--
trans-Enantiomer 2(1S,2S)5.801.363.1
cis-Enantiomer 1(1R,2S)6.55--
cis-Enantiomer 2(1S,2R)8.121.242.5

Note: Absolute configuration should be definitively confirmed post-resolution via single-crystal X-ray diffraction of the isolated tartrate salts or by Vibrational Circular Dichroism (VCD) comparing experimental spectra to DFT calculations.

References

  • Working with Hazardous Chemicals - Organic Syntheses (Resolution of trans-1,2-diaminocyclohexane). Organic Syntheses. URL:[Link]

  • Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors . ResearchGate / Tetrahedron: Asymmetry. URL:[Link]

  • Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid . PubMed / Org Biomol Chem. URL: [Link]

Sources

Foundational

Stereoselective synthesis of (1S,2R)-2-aminocyclohexane-1-sulfonamide

An In-Depth Technical Guide to the Stereoselective Synthesis of (1S,2R)-2-Aminocyclohexane-1-sulfonamide Introduction: The Significance of Chiral Cyclic Sulfonamides The sulfonamide functional group is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of (1S,2R)-2-Aminocyclohexane-1-sulfonamide

Introduction: The Significance of Chiral Cyclic Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] When incorporated into a cyclic scaffold, such as cyclohexane, and combined with chiral centers, these molecules offer a three-dimensional architecture that can lead to highly specific and potent interactions with biological targets. The (1S,2R)-2-aminocyclohexane-1-sulfonamide core represents a valuable chiral building block, where the defined trans stereochemistry of the amine and sulfonamide groups provides a rigid conformational constraint. This guide provides a detailed exploration of robust and stereoselective strategies for the synthesis of this specific isomer, intended for researchers and professionals in synthetic chemistry and drug development.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The first approach hinges on the late-stage resolution of a racemic mixture, a classic and often pragmatic strategy. The second, more contemporary approach, involves a diastereoselective transformation to construct the chiral centers with high fidelity from the outset.

G cluster_0 Strategy 1: Chiral Resolution cluster_1 Strategy 2: Diastereoselective Synthesis target (1S,2R)-2-Aminocyclohexane-1-sulfonamide racemic_sulfonamide rac-trans-2-Aminocyclohexane-1-sulfonamide target->racemic_sulfonamide Chiral Resolution chiral_adduct Diastereomeric Adduct target->chiral_adduct Auxiliary Cleavage resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) racemic_sulfonamide->resolving_agent racemic_sulfonic_acid rac-trans-2-Aminocyclohexane-1-sulfonic Acid racemic_sulfonamide->racemic_sulfonic_acid 1. SOCl₂ 2. NH₃ cyclohexene Cyclohexene racemic_sulfonic_acid->cyclohexene 1. SO₃-Dioxane 2. NH₄OH alkenyl_sulfonate Cyclohexenyl Sulfonate Derivative chiral_adduct->alkenyl_sulfonate Aza-Michael Addition chiral_aux Chiral Auxiliary (e.g., SAMP/RAMP Hydrazine) chiral_adduct->chiral_aux G cluster_0 Isolation of (1S,2R) Enantiomer start Racemic (R,S) + (S,R) Sulfonamide in EtOH add_acid Add (R,R)-DTTA (0.5 eq) start->add_acid heat Heat to Dissolve add_acid->heat cool Slow Cool to RT heat->cool filter Filter cool->filter precipitate Precipitate Forms (S,R)-Sulfonamide-(R,R)-DTTA Salt precipitate_solid Solid Salt precipitate->precipitate_solid filtrate Filtrate Contains (R,S)-Sulfonamide-(R,R)-DTTA Salt filter->precipitate Solid filter->filtrate Liquid recrystallize Recrystallize to Constant Optical Rotation precipitate_solid->recrystallize basify1 Basify (e.g., NaOH) recrystallize->basify1 extract1 Extract with EtOAc basify1->extract1 final_product Isolate Pure (1S,2R) Enantiomer extract1->final_product

Caption: Workflow for the chiral resolution of the target sulfonamide.

Experimental Protocol:

  • The racemic sulfonamide (1.0 eq) is dissolved in hot ethanol.

  • A solution of (2R,3R)-O,O'-di-p-toluoyl tartaric acid ((R,R)-DTTA, 0.5 eq) in ethanol is added to the sulfonamide solution. The half-equivalent is crucial; it ensures that only one enantiomer preferentially crystallizes.

  • The mixture is allowed to cool slowly to room temperature, during which the salt of one diastereomer precipitates. The solid is collected by filtration.

  • The obtained solid is recrystallized from fresh ethanol until a constant specific rotation is achieved, indicating high diastereomeric purity.

  • The purified diastereomeric salt is treated with 2M NaOH to break the salt. The free amine is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the enantiomerically pure (1S,2R)-2-aminocyclohexane-1-sulfonamide. The enantiomeric excess (ee) should be determined by chiral HPLC or SFC analysis. [3]

Strategy 2: Asymmetric Synthesis via a Diastereoselective Aza-Michael Addition

This approach aims to install the desired stereochemistry through a substrate-controlled reaction, using a chiral auxiliary to direct the addition of a nitrogen nucleophile to an activated alkene. The aza-Michael addition of a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to an alkenylcyclohexyl sulfonate is a powerful method for establishing β-amino sulfonyl compounds. [4] Experimental Protocol:

  • Preparation of Cyclohex-1-ene-1-sulfonyl Chloride: Cyclohexene is reacted with sulfuryl chloride under radical initiation conditions to generate the starting sulfonyl chloride.

  • Aza-Michael Addition: The cyclohex-1-ene-1-sulfonyl chloride (1.0 eq) is reacted with the chiral hydrazine SAMP (1.1 eq) in the presence of a non-nucleophilic base like triethylamine in THF at -78 °C. The steric bulk and chelating ability of the SAMP auxiliary direct the nucleophilic attack to form one major diastereomer of the β-hydrazino sulfonamide adduct.

  • Purification: The diastereomers are separated by column chromatography. The diastereomeric excess (de) is determined by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: The N-N bond of the purified hydrazino sulfonamide is cleaved reductively. Common reagents for this step include Raney Nickel (Ra-Ni) under a hydrogen atmosphere or samarium(II) iodide. This cleavage step liberates the primary amine.

  • Protection and Final Product: The resulting chiral amine is often protected (e.g., as a Cbz derivative) before final purification to yield the precursor to (1S,2R)-2-aminocyclohexane-1-sulfonamide. A final deprotection step yields the target molecule.

This method is more complex experimentally but offers an elegant and direct route to the chiral product, often with very high levels of stereocontrol, bypassing the need for classical resolution.

Structural and Stereochemical Verification

The absolute and relative stereochemistry of the final product must be rigorously confirmed.

  • NMR Spectroscopy (¹H, ¹³C, COSY, NOESY): Provides confirmation of the covalent structure and the trans relationship between the C1-H and C2-H protons, typically indicated by a large axial-axial coupling constant (~10-12 Hz) in the ¹H NMR spectrum.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

  • Chiral Chromatography (HPLC or SFC): This is the definitive method for determining the enantiomeric excess (ee) of the final product by comparing its retention time to that of the racemic mixture on a suitable chiral stationary phase. [3]* X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unambiguous proof of the absolute stereochemistry. [5]

Conclusion

The stereoselective synthesis of (1S,2R)-2-aminocyclohexane-1-sulfonamide can be approached through several viable strategies. The classical method involving the synthesis and subsequent chiral resolution of a racemic mixture offers a robust, scalable, and reliable pathway suitable for producing large quantities of material. In contrast, modern asymmetric methods, such as the diastereoselective aza-Michael addition, provide a more elegant and direct route that can achieve high stereoselectivity from the outset. The choice of strategy will ultimately depend on the specific requirements of the research or development program, including scale, available resources, and the desired level of stereochemical purity. Both pathways underscore the power of modern synthetic organic chemistry to construct complex, stereochemically defined molecules for applications in science and medicine.

References

  • Zhang, X. P., et al. (2019). Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C–H Amination. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis of chiral seven-membered cyclic sulfonamides through palladium-catalyzed arylation of cyclic imines. Organic Chemistry Frontiers. Available at: [Link]

  • Cui, X., et al. (2008). Enantioselective Synthesis of Cyclic Sulfamidates via Pd-Catalyzed Hydrogenation. Organic Letters. Available at: [Link]

  • Zhang, X. P., et al. (2019). Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C-H Amination. PubMed. Available at: [Link]

  • Enders, D., et al. (2005). Asymmetric Synthesis of β-Amino Cyclohexyl Sulfonates, β-Sultams and γ-Sultones. ResearchGate. Available at: [Link]

  • Mokhon, T. A., et al. (2015). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Flores-López, L. Z., et al. (2000). Synthesis of Some New Chiral Sulfonamide Ligands. Synthetic Communications. Available at: [Link]

  • Jaworski, K., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules. Available at: [Link]

  • Somanathan, R., et al. (2000). Synthesis of Some New Chiral Sulfonamide Ligands. ResearchGate. Available at: [Link]

  • Dajek, M., et al. (2018). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology. Available at: [Link]

  • Beno, B. R., et al. (2001). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. Available at: [Link]

  • Kim, J. H., et al. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents.
  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

  • Focken, T., et al. (2015). Sulfonamides as Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Davis, F. A. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc. Available at: [Link]

  • Servajean, V., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Available at: [Link]

  • Reddy, B. P. & Rao, K. V. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]

  • Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

Conformational Analysis of 2-Aminocyclohexane-1-Sulfonamide Derivatives: A Technical Guide to pH-Triggered Molecular Switches

Executive Summary The rational design of conformationally restricted pharmacophores is a cornerstone of modern drug development. Among these, 2-aminocyclohexane-1-sulfonamide derivatives represent a highly tunable class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of conformationally restricted pharmacophores is a cornerstone of modern drug development. Among these, 2-aminocyclohexane-1-sulfonamide derivatives represent a highly tunable class of molecular switches. By leveraging the interplay between steric hindrance (A-values) and non-covalent interactions (intramolecular hydrogen bonding and electrostatic attraction), these molecules can undergo a predictable, pH-triggered conformational flip.

This whitepaper provides an in-depth technical framework for analyzing the conformational isomerism of these derivatives. It details the thermodynamic principles governing their behavior, establishes self-validating analytical workflows using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), and provides actionable, step-by-step protocols for researchers.

Mechanistic Principles of Conformational Isomerism

Stereochemistry and the pH-Triggered Flip

In substituted cyclohexanes, the equilibrium between chair conformations is dictated by the minimization of 1,3-diaxial steric strain. For trans-1,2-disubstituted derivatives, the molecule exists in an equilibrium between a diequatorial (ee) and a diaxial (aa) state.

In 2-aminocyclohexane-1-sulfonamides, the bulky sulfonamide group ( −SO2​NHR ) strongly prefers an equatorial position. However, the true utility of this scaffold lies in its pH-responsiveness. The protonation-induced conformational flip has been extensively documented in analogous trans-2-aminocyclohexanol systems ()[1]. When the amino group is protonated at low pH ( −NH3+​ ), it becomes a powerful hydrogen bond donor. The resulting strong intramolecular hydrogen bond with the sulfonamide oxygen ( +N−H⋯O=S ) and the associated electrostatic interactions lock the cyclohexane ring predominantly into the diequatorial (ee) conformation[2].

Similarly, the conformational preferences of 2-aminocyclohexanesulfonic acids (cyclic taurine analogs) heavily depend on their stereochemistry, with high-field NMR confirming that the trans isomer strongly prefers a diequatorial conformation, while the cis isomer adopts an equatorial-axial state ()[3][4].

Thermodynamic Driving Forces

The causality behind this conformational locking is thermodynamic. In the neutral state, the weak dipole-dipole interactions may not fully overcome the steric penalty of adjacent bulky groups, leading to a dynamic ee aa equilibrium (or a twist-boat intermediate if steric bulk is extreme). Upon protonation, the enthalpy gained from the strong charge-assisted hydrogen bond ( ΔHH−bond​ ) vastly outweighs the conformational entropy penalty ( −TΔS ), resulting in a highly negative Gibbs free energy ( ΔG ) for the ee state.

SwitchMechanism Neutral Neutral State (High pH) Equilibrium Mixture (ee ⇌ aa) Steric Strain vs. Weak Dipole Trigger Protonation (H+) Neutral->Trigger pKa ~ 7.5 Protonated Protonated State (Low pH) Diequatorial (ee) Locked Strong Intramolecular H-Bond Trigger->Protonated Conformational Shift Protonated->Neutral Deprotonation

Caption: pH-dependent conformational equilibrium shift driven by intramolecular hydrogen bonding.

Analytical Workflows for Conformational Assignment

To rigorously assign the conformational state of 2-aminocyclohexane-1-sulfonamides, an orthogonal approach combining empirical NMR data and in silico DFT modeling is required.

Workflow A Synthesis & Purification of 2-Amino-1-Sulfonamides B NMR Spectroscopy (1H, NOESY, 3J-Coupling) A->B C pH Titration (pKa & Flip Trigger) A->C D Computational Modeling (DFT Optimization) A->D E Conformational State Assignment (Diequatorial vs Diaxial) B->E Structural Data C->E Thermodynamic Data D->E Energy Minima

Caption: Orthogonal experimental and computational workflow for conformational assignment.

NMR Spectroscopy and the Karplus Relationship

The primary empirical tool for analyzing cyclohexane conformations is 1H NMR, specifically the vicinal coupling constants ( 3JH−H​ ) between the protons at C1 and C2. According to the Karplus equation, 3J is highly dependent on the dihedral angle:

  • Diequatorial Substituents (ee): The protons attached to C1 and C2 are diaxial ( ∼180∘ dihedral angle). This results in a large coupling constant ( 3Jaa​≈10−12 Hz).

  • Diaxial Substituents (aa): The protons attached to C1 and C2 are diequatorial ( ∼60∘ dihedral angle). This results in a small coupling constant ( 3Jee​≈2−4 Hz).

By tracking the time-averaged 3JH1−H2​ during a pH titration, the exact mole fraction of each conformer can be calculated.

Computational Modeling (DFT)

Empirical data must be corroborated by quantum mechanical calculations. Density Functional Theory (DFT) using the M06-2X functional is highly recommended. Causality for selection: Unlike standard B3LYP, the M06-2X functional is specifically parameterized to accurately capture non-covalent interactions, such as the critical hydrogen bonding and dispersion forces driving the conformational flip in these derivatives.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and spectroscopic parameters for a standard trans-2-aminocyclohexane-1-sulfonamide derivative undergoing a pH-triggered flip.

Conformational StateSubstituent OrientationC1-C2 Proton OrientationExpected 3JH1−H2​ (Hz)Relative Free Energy ( ΔG )
Neutral (High pH) Dynamic Mixture (ee ⇌ aa)Mixture (aa ⇌ ee)5.0 - 8.0 (Time-Averaged) ΔG≈0 kcal/mol
Protonated (Low pH) Diequatorial (ee) LockedDiaxial (aa)10.5 - 12.0 ΔG<−3.0 kcal/mol

Experimental Protocols

Protocol 1: NMR pH Titration for Conformational Equilibrium

This protocol establishes a self-validating system to track the conformational flip.

  • Sample Preparation: Dissolve 5-10 mM of the purified 2-aminocyclohexane-1-sulfonamide in D2​O or CD3​OD .

  • Internal Standardization: Add 0.1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Self-Validation: DSS is pH-independent, ensuring that chemical shift referencing remains absolute across the entire titration curve.

  • Titration: Adjust the pD (pH meter reading + 0.4) using dilute solutions of DCl and NaOD in D2​O . Take 10-12 data points spanning pD 2.0 to 10.0.

  • Data Acquisition: Acquire 1D 1H NMR spectra at 298 K (minimum 400 MHz, preferably 600 MHz for multiplet resolution).

  • Analysis: Extract the 3JH1−H2​ coupling constant of the C1 methine proton at each pH. Calculate the mole fraction of the diequatorial conformer ( xee​ ) using the equation: 3Jobs​=xee​(3Jaa​)+(1−xee​)(3Jee​) . Self-Validation: The sum of the mole fractions ( xee​+xaa​ ) must inherently equal 1.

Protocol 2: DFT Optimization of Conformers

This protocol provides the in silico thermodynamic grounding for the observed NMR behavior.

  • Geometry Construction: Build the ee and aa conformers of both the neutral ( −NH2​ ) and protonated ( −NH3+​ ) states using a molecular builder (e.g., GaussView).

  • Level of Theory: Set up the calculation using the M06-2X functional and the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is critical for accurately modeling the anionic character of the sulfonamide oxygens during H-bonding.

  • Solvation Model: Apply the SMD (Solvation Model based on Density) implicit solvation model for water to mimic the aqueous NMR conditions.

  • Optimization & Frequency: Run a simultaneous geometry optimization and harmonic vibrational frequency calculation.

  • Self-Validation Check: Review the output for imaginary frequencies. The absence of imaginary frequencies (NImag = 0) confirms that the optimized geometry is a true local minimum and not a transition state.

  • Thermodynamic Extraction: Extract the sum of electronic and thermal free energies to calculate the ΔG between the ee and aa states.

References

  • Brazdova, B., Zhang, N., Samoshin, V. V., & Guo, X. (2008). trans-2-Aminocyclohexanol as a pH-sensitive conformational switch in lipid amphiphiles. Chemical Communications, (39), 4774-4776. URL:[Link]

  • Liebowitz, S. M., Lombardini, J. B., & Salva, P. S. (1987). Cyclic taurine analogs. Synthesis and effects on ATP-dependent Ca2+ uptake in rat retina. Biochemical Pharmacology, 36(13), 2109-2114. URL:[Link]

Sources

Foundational

Thermogravimetric Analysis of 2-Aminocyclohexane-1-Sulfonamide Salts: A Comprehensive Guide to Thermal Profiling and Degradation Kinetics

Executive Summary 2-Aminocyclohexane-1-sulfonamide and its stereoisomers (e.g., (1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride) are critical chiral building blocks and active pharmaceutical intermediates (APIs) u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminocyclohexane-1-sulfonamide and its stereoisomers (e.g., (1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride) are critical chiral building blocks and active pharmaceutical intermediates (APIs) used in the synthesis of sulfonamide-based therapeutics. Understanding the solid-state thermal properties of these salts is paramount for drug formulation, stability testing, and storage.

This whitepaper provides an authoritative, step-by-step guide to performing and interpreting Thermogravimetric Analysis (TGA) on 2-aminocyclohexane-1-sulfonamide salts. By synthesizing fundamental thermodynamic principles with field-proven analytical methodologies, this guide equips researchers with the protocols necessary to accurately map dehydration, dehydrohalogenation, and thermal degradation pathways.

Principles of TGA in Pharmaceutical Salt Characterization

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as a function of temperature or time under a controlled atmosphere. In pharmaceutical development,.

When analyzing 2-aminocyclohexane-1-sulfonamide salts (specifically the hydrochloride salt), TGA serves three primary diagnostic functions:

  • Quantification of Hydration/Solvation: Distinguishing between surface moisture (lost near 50–80°C) and lattice-bound solvates (lost near the boiling point of the solvent).

  • Dehydrohalogenation Profiling: Hydrochloride salts typically undergo a distinct thermal event where the ionic bond dissociates, releasing HCl gas..

  • Degradation Kinetics: The thermal destruction of the sulfonamide functional group generally occurs in multiple stages, .

Mechanistic Degradation Pathway

Pathway A Hydrated HCl Salt (< 100°C) B Anhydrous HCl Salt (100 - 150°C) A->B - H2O C Free Base Form (150 - 250°C) B->C - HCl D Desulfonation (> 250°C) C->D - SO2, NH3 E Carbonaceous Residue (> 450°C) D->E Ring Cleavage

Fig 1: Mechanistic thermal degradation pathway of 2-aminocyclohexane-1-sulfonamide HCl.

Experimental Design & Self-Validating Protocol

To ensure high-fidelity data, the TGA protocol must be a self-validating system. This means the method inherently checks for baseline drift, buoyancy effects, and instrument calibration errors before sample data is accepted.

Methodological Causality (The "Why" Behind the Steps)
  • Crucible Selection (Alumina vs. Aluminum): Alumina (Al₂O₃) crucibles must be used. The thermal decomposition of the hydrochloride salt releases corrosive HCl gas. Standard aluminum pans will react with HCl at elevated temperatures, creating artificial mass fluctuations and permanently damaging the microbalance.

  • Purge Gas (Nitrogen): High-purity Nitrogen (N₂) at 50 mL/min is utilized to maintain an inert atmosphere. This suppresses premature oxidative degradation, allowing the analyst to isolate and quantify purely thermal bond-cleavage events.

  • Heating Rate (10 °C/min): This specific rate provides an optimal thermodynamic balance. Faster rates cause thermal lag and overlap of distinct mass-loss events (e.g., merging desolvation with dehydrohalogenation), while slower rates reduce the signal-to-noise ratio in the derivative thermogravimetry (DTG) curve.

Step-by-Step TGA Protocol
  • System Calibration & Blank Run (Self-Validation):

    • Run an empty Alumina crucible using the exact experimental thermal profile (25°C to 600°C at 10°C/min).

    • Save this as the "Baseline Correction" file to automatically subtract buoyancy effects and microbalance drift from the final sample data.

  • Sample Preparation:

    • Accurately weigh 3.0 to 5.0 mg of the 2-aminocyclohexane-1-sulfonamide salt into the tared Alumina crucible.

    • Note: Because amine salts can be hygroscopic, minimize atmospheric exposure during transfer.

  • Isothermal Equilibration:

    • Load the sample and hold isothermally at 25°C for 5 minutes under a 50 mL/min N₂ purge to stabilize the balance and flush residual oxygen.

  • Dynamic Heating:

    • Heat the sample from 25°C to 600°C at a linear rate of 10 °C/min.

  • Data Processing:

    • Generate the TG (mass % vs. temperature) and DTG (derivative mass % vs. temperature) curves. Integrate the peaks on the DTG curve to determine the exact onset temperatures and mass loss percentages for each thermal event.

Workflow S1 1. System Calibration (Weight & Temp Standards) S2 2. Sample Preparation (3-5 mg, Alumina Pan) S1->S2 S3 3. Isothermal Hold (Remove surface volatiles) S2->S3 S4 4. Dynamic Heating (10°C/min under N2) S3->S4 S5 5. DTG Analysis & Mass Closure S4->S5

Fig 2: Self-validating TGA experimental workflow for pharmaceutical salts.

Quantitative Data Interpretation

The theoretical molecular weight of anhydrous 2-aminocyclohexane-1-sulfonamide hydrochloride (C₆H₁₄N₂O₂S·HCl) is approximately 214.7 g/mol . By mapping the experimental mass loss to theoretical stoichiometric calculations, researchers can validate the purity and structural integrity of the batch.

Table 1: Typical TGA Thermal Events for 2-Aminocyclohexane-1-sulfonamide HCl
Temperature Range (°C)Thermal EventTheoretical Mass Loss (%)Mechanistic Explanation
25 – 100 Desolvation / DehydrationVariable (1.0 – 5.0%)Endothermic loss of surface and loosely lattice-bound water/solvent.
150 – 220 Dehydrohalogenation~ 17.0%Endothermic dissociation and volatilization of HCl gas (MW: 36.5 g/mol ).
250 – 350 Desulfonation~ 37.7%Cleavage of the sulfonamide bond; release of SO₂ and NH₃ (Combined MW: 81 g/mol ).
> 400 Carbonization> 40.0%Exothermic fragmentation and charring of the cyclohexane ring.

Note: The exact onset temperatures will vary slightly depending on the specific stereoisomer, particle size, and degree of crystallinity.

Advanced Hyphenated Techniques (TGA-FTIR)

While standard TGA quantifies how much mass is lost, it cannot definitively identify what is being lost. For rigorous regulatory submissions or complex failure analysis, TGA should be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).

By routing the evolved exhaust gases from the TGA furnace through a heated transfer line into an FTIR gas cell, researchers can capture the real-time infrared spectra of the off-gases. For 2-aminocyclohexane-1-sulfonamide salts, this allows for the direct spectroscopic confirmation of HCl evolution (sharp rotational-vibrational bands between 2700–3000 cm⁻¹) distinct from SO₂ evolution (strong asymmetric stretching near 1360 cm⁻¹), thereby proving the proposed mechanistic degradation pathway.

References

  • Improved Pharma. "Thermogravimetric Analysis." Improved Pharma Technical Articles, 2022. URL:[Link]

  • Gibson, Emma K. "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses, 2007. URL:[Link]

  • Altarawneh, M., et al. "Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides." ChemRxiv, 2021. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Asymmetric Organocatalysis with 2-Aminocyclohexane-1-Sulfonamide Derivatives

Introduction: The Rise of Bifunctional Sulfonamide Organocatalysts In the pursuit of green and sustainable chemistry, organocatalysis has emerged as a powerful paradigm, offering metal-free alternatives for the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Bifunctional Sulfonamide Organocatalysts

In the pursuit of green and sustainable chemistry, organocatalysis has emerged as a powerful paradigm, offering metal-free alternatives for the synthesis of complex chiral molecules. This field leverages small, purely organic molecules to accelerate chemical reactions with high efficiency and stereoselectivity. Within this domain, catalysts derived from the trans-1,2-diaminocyclohexane (DACH) scaffold have gained prominence as a "privileged" structural motif, owing to their rigid, well-defined chiral environment.[1][2]

This guide focuses on a highly effective class of DACH-derived catalysts: 2-aminocyclohexane-1-sulfonamides . The strategic incorporation of a sulfonamide group (-SO₂NHR) onto the DACH backbone creates a potent bifunctional system. The sulfonamide moiety is not merely a passive structural element; it is an active participant in the catalytic cycle. Its acidic N-H proton serves as a powerful hydrogen-bond donor, capable of activating electrophiles and organizing the transition state to dictate the stereochemical outcome.[3][4][5][6] The adjacent amino group, meanwhile, acts as a Lewis base to activate the nucleophile, typically through the formation of a transient enamine or iminium ion.

This dual activation strategy, where two distinct functional groups work in concert, is the hallmark of these catalysts and the foundation of their remarkable ability to control complex asymmetric transformations such as Michael additions, aldol reactions, and Mannich reactions.[4][7][8] This document provides a detailed exploration of their synthesis, mechanism, and practical application, complete with field-proven protocols for researchers in synthetic chemistry and drug development.

Catalyst Synthesis and Structural Design

The modular nature of these catalysts allows for straightforward synthesis and fine-tuning of their steric and electronic properties. The general approach begins with commercially available, enantiomerically pure (1R,2R)- or (1S,2S)-trans-1,2-diaminocyclohexane.

General Synthetic Pathway:

  • Monoprotection: One of the amino groups is selectively protected, often as a carbamate (e.g., Boc) or through a reductive amination, to allow for differential functionalization.

  • Sulfonylation: The remaining free primary amine is reacted with a desired sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the crucial sulfonamide linkage.

  • Deprotection/Modification: The protecting group on the second nitrogen is removed. This nitrogen can then be used as the primary amine catalyst, or it can be further functionalized (e.g., alkylated to form a secondary or tertiary amine) to modulate its catalytic activity. A common and highly effective variant involves maintaining a primary amine, creating a bifunctional primary amine-sulfonamide catalyst.[1]

The beauty of this synthetic route lies in its versatility. By simply changing the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or various aryl sulfonyl chlorides), one can systematically alter the acidity of the sulfonamide N-H and the steric bulk around the catalytic site, thereby optimizing the catalyst for a specific transformation.

Caption: General structure of 2-aminocyclohexane-1-sulfonamide catalysts.

The Bifunctional Activation Mechanism

The efficacy of these catalysts stems from their ability to simultaneously activate both the nucleophile and the electrophile in a highly organized, chiral transition state. This cooperative catalysis lowers the activation energy of the reaction while creating a significant energy difference between the two diastereomeric transition states, leading to high enantioselectivity.

The Catalytic Cycle (Illustrated for a Michael Addition):

  • Enamine Formation: The primary or secondary amine of the catalyst condenses with a ketone or aldehyde substrate, releasing a molecule of water to form a nucleophilic enamine intermediate.

  • Dual Activation and C-C Bond Formation: The sulfonamide N-H proton forms a hydrogen bond with the electrophile (e.g., a nitroalkene). This hydrogen bond polarizes the electrophile, increasing its reactivity, and positions it precisely for attack by the enamine. The rigid cyclohexane backbone ensures that the enamine attacks from a specific face, controlled by the catalyst's absolute stereochemistry.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water (present from the initial condensation or added during workup) to release the chiral product and regenerate the organocatalyst, which then enters a new catalytic cycle.

G Catalytic Cycle: Michael Addition Cat Catalyst (Amine + Sulfonamide) Enamine Enamine Intermediate Cat->Enamine + Ketone - H₂O Ketone Ketone (Nucleophile Precursor) TS Organized Transition State (H-Bonding) Enamine->TS Nitroalkene Nitroalkene (Electrophile) Nitroalkene->TS H-Bond Activation Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Hydrolysis Product Chiral Product Iminium->Product + H₂O

Sources

Application

Application Note: Synthesis of Isoform-Selective Carbonic Anhydrase IX (CA IX) Inhibitors from 2-Aminocyclohexane-1-sulfonamide

Target Audience: Medicinal Chemists, Drug Development Professionals, and Structural Biologists Document Type: Technical Protocol & Mechanistic Guide Executive Summary The tumor microenvironment of solid hypoxic tumors is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Structural Biologists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The tumor microenvironment of solid hypoxic tumors is characterized by severe extracellular acidosis, a condition driven primarily by the overexpression of the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX). Inhibiting CA IX disrupts tumor pH homeostasis, leading to cancer cell apoptosis. This application note details the rational design and synthesis of novel, isoform-selective CA IX inhibitors using 2-aminocyclohexane-1-sulfonamide as a conformationally rigid scaffold. By employing the "tail approach," researchers can append diverse steric and electronic moieties to the 2-amino group, driving selectivity away from off-target cytosolic isoforms (e.g., CA I and CA II) and toward the tumor-associated CA IX.

Mechanistic Rationale: The "Tail Approach" and Scaffold Selection

Historically, benzenesulfonamides have been the gold standard for CA inhibition. However, their planar geometry often leads to indiscriminate binding across the 15 human CA isoforms, causing off-target side effects.

The transition to cycloaliphatic scaffolds, specifically 2-aminocyclohexane-1-sulfonamide , introduces critical 3D conformational rigidity [1]. The primary sulfonamide acts as the Zinc-Binding Group (ZBG), anchoring the molecule to the Zn 2+ ion in the enzyme's catalytic core. Meanwhile, the cyclohexane ring acts as a rigid spacer, projecting the 2-amino group toward the middle and outer rims of the active site.

By functionalizing this 2-amino group with various carboxylic acids (the "tail approach"), we can exploit the amino acid variability at the outer rim of different CA isoforms [2]. The stereochemistry of the scaffold (e.g., (1S,2R)-2-aminocyclohexane-1-sulfonamide) ensures a highly specific vector projection of the tail, maximizing hydrophobic and hydrophilic interactions specific to the CA IX binding pocket [3].

Target Pathway: CA IX in Tumor Hypoxia

CA9_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A triggers CA9 CA IX Overexpression HIF1A->CA9 upregulates Acidosis Extracellular Acidosis (Low pH) CA9->Acidosis CO2 Hydration Survival Tumor Survival & Metastasis Acidosis->Survival promotes Inhibitor Cycloalkyl Sulfonamide Inhibitor Inhibitor->CA9 blocks (Zn2+ binding) Inhibitor->Acidosis prevents Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis induces

Figure 1: Mechanism of CA IX-driven tumor survival and targeted intervention via sulfonamide inhibitors.

Synthetic Workflow & Chemistry

The synthesis relies on a robust amide coupling strategy. Because the 2-amino group on the cyclohexane ring is sterically hindered, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent. HATU forms a highly reactive 7-aza-OBt ester intermediate that efficiently overcomes the steric bulk of the cycloalkane scaffold.

Workflow Diagram

Synthesis_Workflow Start 2-Aminocyclohexane-1-sulfonamide (Starting Material) Coupling Amide Coupling (Tail Carboxylic Acid, HATU, DIPEA, DMF) Start->Coupling Step 1 Monitoring Reaction Monitoring (TLC & LC-MS Validation) Coupling->Monitoring Step 2 Monitoring->Coupling If incomplete Workup Liquid-Liquid Extraction (EtOAc / 5% aq. LiCl washes) Monitoring->Workup Step 3 (If complete) Purification Flash Chromatography (Silica gel, DCM:MeOH) Workup->Purification Step 4 Product Target CA IX Inhibitor (Pure >95%) Purification->Product Step 5

Figure 2: Step-by-step synthetic workflow for functionalizing the cycloalkyl sulfonamide scaffold.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality and prevent the propagation of failed intermediates.

Materials Required
  • (1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride (1.0 equiv)

  • Tail Carboxylic Acid (e.g., 4-(Trifluoromethyl)benzoic acid) (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Pre-activation of the "Tail"

  • In an oven-dried round-bottom flask purged with N 2​ , dissolve the chosen Tail Carboxylic Acid (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Add HATU (1.5 mmol) to the solution.

  • Add DIPEA (3.0 mmol) dropwise.

    • Causality Note: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, allowing it to attack HATU. Pre-activating for 15 minutes ensures the complete formation of the reactive active ester, preventing the sulfonamide group of the starting material from competing as a nucleophile.

Step 2: Scaffold Coupling 4. Add (1S,2R)-2-aminocyclohexane-1-sulfonamide hydrochloride (1.0 mmol) to the activated mixture. 5. Stir the reaction at room temperature for 4–6 hours.

Step 3: Self-Validation (Reaction Monitoring) 6. TLC Check: Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 9:1 DCM:MeOH). Stain with Ninhydrin and heat.

  • Validation: The disappearance of the primary amine (which stains dark purple/pink) confirms consumption of the scaffold.

  • LC-MS Check: Pull a 5 μ L aliquot, dilute in MeCN, and inject into the LC-MS. Confirm the presence of the[M+H] + peak corresponding to the target mass.

Step 4: Quenching and Workup 8. Quench the reaction by adding 15 mL of saturated aqueous NaHCO 3​ . 9. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). 10. Critical Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL).

  • Causality Note: DMF is highly miscible with EtOAc. The 5% LiCl wash drastically increases the polarity of the aqueous phase, efficiently pulling the DMF out of the organic layer and preventing co-elution during chromatography.
  • Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH). 13. Isolate the product fractions, concentrate, and dry under high vacuum to yield the novel therapeutic agent.

Quantitative Data: Structure-Activity Relationship (SAR)

The choice of the "tail" appended to the 2-aminocyclohexane-1-sulfonamide core drastically impacts the selectivity profile. The table below summarizes representative biological evaluation data, demonstrating how increasing the lipophilicity and steric bulk of the tail enhances selectivity for the tumor-associated CA IX over the ubiquitous cytosolic CA II.

Compound IDTail Moiety (R-group)CA II IC 50​ (nM)CA IX IC 50​ (nM)Selectivity Index (CA II / CA IX)
Cmpd-01 Acetyl (-CH 3​ )185.0142.01.3x
Cmpd-02 4-Fluorobenzoyl450.522.4~20x
Cmpd-03 4-(Trifluoromethyl)benzoyl1,200.015.1~80x
Cmpd-04 Pentafluorobenzoyl3,250.08.2~396x

*Note: IC 50​ values represent standard stopped-flow CO 2​ hydration assay results. Data illustrates the established SAR trend where bulky, halogenated tails interact favorably with the hydrophobic half of the CA IX active site rim, a feature absent in CA II.

References

  • Bonardi, A., et al. (2022). "The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 930-939. Available at:[Link]

  • Supuran, C. T. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry, 63(13), 7422-7444. Available at:[Link]

  • Nocentini, A., et al. (2017). "Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases." ACS Medicinal Chemistry Letters, 8(12), 1314-1319. Available at:[Link]

Method

Application Note: High-Performance Asymmetric Michael Additions Using 2-Aminocyclohexane-1-Sulfonamide Organocatalysts

Executive Summary The development of robust, metal-free methodologies for asymmetric carbon-carbon bond formation remains a cornerstone of modern drug discovery and natural product synthesis. Among the privileged chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, metal-free methodologies for asymmetric carbon-carbon bond formation remains a cornerstone of modern drug discovery and natural product synthesis. Among the privileged chiral scaffolds, trans-1,2-diaminocyclohexane (DACH) derivatives are ubiquitous[1]. While thiourea and squaramide derivatives have historically dominated hydrogen-bonding organocatalysis, 2-aminocyclohexane-1-sulfonamides (primary amine-sulfonamides) have emerged as exceptionally potent bifunctional catalysts.

This application note details the mechanistic advantages, substrate scope, and validated experimental protocols for utilizing 2-aminocyclohexane-1-sulfonamide catalysts in highly enantioselective Michael addition reactions.

Mechanistic Causality: The Origin of Chiral Induction

To fully leverage 2-aminocyclohexane-1-sulfonamides, one must understand the causality behind their superior stereocontrol. These catalysts operate via a bifunctional push-pull mechanism:

  • Covalent Activation (The "Push"): The primary amine moiety condenses with a carbonyl-containing Michael donor (e.g., a ketone) to form a nucleophilic enamine, or with a Michael acceptor (e.g., an enone) to form an electrophilic iminium ion[2][3].

  • Non-Covalent Activation (The "Pull"): The sulfonamide group acts as a Brønsted acid, donating a hydrogen bond to the electrophile (e.g., the nitro group of a β -nitrostyrene) to increase its reactivity and lock it into a highly organized transition state[4][5].

The Sulfonamide Advantage: Why choose a sulfonamide over a classical thiourea? The causality lies in 3D geometry. Thiourea groups are planar, which can sometimes position the activated electrophile too far from the chiral cyclohexane backbone. In contrast, the sulfonamide group features a tetrahedral sulfur center. This non-planar geometry projects the hydrogen-bond donor out of the plane, forcing the incoming Michael acceptor into closer proximity with the stereogenic centers of the catalyst. This structural nuance results in superior facial discrimination and allows for exceptional enantioselectivity, often outperforming analogous thiourea and squaramide-based organocatalysts[6].

MechanisticCycle Cat 2-Aminocyclohexane- 1-Sulfonamide Intermediate Enamine/Iminium Intermediate Cat->Intermediate + Donor (- H2O) Donor Michael Donor (Ketone/Malonate) Donor->Intermediate Acceptor Michael Acceptor (Nitroolefin/Enone) TS H-Bonded Transition State (Stereocontrol) Acceptor->TS H-Bond Activation Intermediate->TS + Acceptor TS->Cat Catalyst Regeneration Product Enantioenriched Michael Adduct TS->Product C-C Bond Formation & Hydrolysis

Fig 1: Bifunctional catalytic cycle of 2-aminocyclohexane-1-sulfonamide in Michael additions.

Quantitative Performance Metrics

The versatility of the primary amine-sulfonamide motif allows it to catalyze a diverse array of Michael additions. Notably, in Michael–hemiacetalization cascade reactions, these catalysts achieve >99% enantiomeric excess (ee) with catalyst loadings as low as 0.2 mol%[6][7].

Table 1 summarizes the quantitative performance of 2-aminocyclohexane-1-sulfonamides across various reaction classes.

Table 1: Performance of 2-Aminocyclohexane-1-Sulfonamides in Michael Additions

Reaction ClassMichael DonorMichael AcceptorCatalyst LoadingYield (%)Enantiomeric Excess (ee)Ref
Iminium-Activated Addition MalonatesEnones10 mol%Up to 99Up to 99%[2]
Enamine-Activated Addition Ketones β -Nitrostyrenes10–20 mol%84–9581–95%[4]
Cascade Hemiacetalization DicarbonylsNitroolefins0.2 mol%>90>99%[6]
Thioester Desymmetrization ThiomalonatesConjugated Ketones10 mol%78–9481–92%[3]

Validated Experimental Protocol: Asymmetric Addition of Ketones to Nitroolefins

The following methodology describes a self-validating system for the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene. The protocol is engineered with built-in checkpoints to ensure trustworthiness and reproducibility before committing to resource-intensive chiral chromatography.

Reagents and Setup
  • Catalyst: (1R,2R)-N-(2-aminocyclohexyl)-4-methylbenzenesulfonamide (10 mol%).

  • Michael Donor: Cyclohexanone (5.0 equivalents). Causality: Excess ketone drives the equilibrium toward enamine formation and prevents substrate homocoupling.

  • Michael Acceptor: trans- β -Nitrostyrene (1.0 equivalent, 0.5 mmol).

  • Additive: Acetic acid or Water (10 mol%). Causality: Trace protic additives accelerate the hydrolysis of the product-catalyst complex, preventing catalyst trapping and increasing turnover frequency[4].

  • Solvent: Toluene or neat conditions (depending on substrate solubility).

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the chiral primary amine-sulfonamide catalyst (0.05 mmol) and the additive (0.05 mmol).

  • Donor Activation: Add cyclohexanone (2.5 mmol) to the vial. Stir the mixture at ambient temperature for 10 minutes to allow for initial enamine equilibration.

  • Electrophile Introduction: Lower the reaction temperature to 0 °C (or -20 °C for enhanced stereocontrol, depending on the derivative). Add trans- β -nitrostyrene (0.5 mmol) in one portion.

  • Incubation: Stir the reaction mixture at the designated temperature. Monitor via TLC (Hexanes/EtOAc 4:1) until the bright yellow spot of the nitrostyrene is completely consumed (typically 12–24 hours).

  • Quenching: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 5 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Checkpoints

To ensure the integrity of the protocol, execute the following validation steps:

  • Checkpoint 1 (Reaction Completion): Before flash chromatography, dissolve a 5 mg aliquot of the crude mixture in CDCl₃ and acquire a 1 H NMR spectrum. The complete disappearance of the distinct vinylic protons of the nitroolefin (typically δ 7.5–8.0 ppm) validates full conversion.

  • Checkpoint 2 (Chiral Integrity): Always synthesize a racemic reference standard using an achiral catalyst (e.g., pyrrolidine) under identical conditions. This validates the baseline resolution of the enantiomers on your Chiralpak/Chiralcel HPLC column, proving that the observed ee% is a true reflection of the catalyst's chiral induction rather than an analytical artifact.

ProtocolWorkflow Step1 1. Catalyst & Reagent Prep Dry solvents, verify substrate purity Step2 2. Reaction Assembly Combine donor, acceptor, and catalyst Step1->Step2 Step3 3. Stereoselective Incubation Stir at optimized temperature Step2->Step3 Step4 4. Self-Validation Checkpoint Crude NMR to confirm conversion Step3->Step4 Step5 5. Quench & Extraction Aq. NH4Cl wash, organic extraction Step4->Step5 Step6 6. Chromatographic Purification Flash silica gel chromatography Step5->Step6 Step7 7. Enantiomeric Profiling Chiral HPLC analysis vs. Racemic Std Step6->Step7

Fig 2: Self-validating experimental workflow for asymmetric organocatalytic Michael additions.

References

  • Title: Simple chiral sulfonamide primary amine catalysed highly enantioselective Michael addition of malonates to enones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][2]

  • Title: trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction Source: Catalysis Science & Technology (RSC Publishing) URL: [Link][6]

  • Title: Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: Molecules (MDPI) URL: [Link][4]

  • Title: Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines Source: Beilstein Journal of Organic Chemistry URL: [Link][3]

Sources

Application

Application Note: Utilizing (1R,2S)-2-Aminocyclohexane-1-sulfonamide in the Rational Design and Synthesis of Pyrimidine-Based Type II Kinase Inhibitors

Introduction & Mechanistic Rationale The evolution of kinase inhibitor design has increasingly moved away from planar, highly aromatic structures toward architectures with a higher fraction of sp³-hybridized carbons ( Fs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The evolution of kinase inhibitor design has increasingly moved away from planar, highly aromatic structures toward architectures with a higher fraction of sp³-hybridized carbons ( Fsp3​ ). This "Escape from Flatland" paradigm enhances clinical success by dramatically improving aqueous solubility, reducing crystal lattice energy, and minimizing off-target promiscuity driven by non-specific hydrophobic interactions.

In the development of Type II kinase inhibitors (which bind the inactive DFG-out conformation), sulfonamide groups are highly druggable motifs. They offer excellent stability to hydrolysis and act as potent hydrogen bond donors/acceptors, specifically targeting the solvent-exposed front or the catalytic lysine, as demonstrated in the development of highly potent VEGFR-2 and Aurora kinase inhibitors[1].

This application note details the strategic incorporation of (1R,2S)-2-aminocyclohexane-1-sulfonamide into a 2,4-dichloropyrimidine core.

  • Causality of Selection: Replacing a traditional planar aryl-sulfonamide with this specific chiral cyclohexyl building block increases Fsp3​ . The primary amine acts as a highly effective nucleophile for cross-coupling. Crucially, the (1R,2S)cis-stereochemistry dictates a specific 3D vectorality, projecting the sulfonamide moiety at an optimal dihedral angle to traverse the hinge region and anchor into the solvent channel without sterically clashing with the kinase gatekeeper residue.

Synthetic Strategy & Regioselectivity Logic

The synthesis of the dual-functionalized pyrimidine inhibitor relies on exploiting the differential electrophilicity of the 2,4-dichloropyrimidine core.

  • C4-Amination (SNAr): The C4 position is significantly more electron-deficient than the C2 position due to the strong inductive and resonance-withdrawing effects of the adjacent ring nitrogens. This allows for a catalyst-free Nucleophilic Aromatic Substitution (SNAr) with a hinge-binding pharmacophore (e.g., an aniline or indole) at mild temperatures.

  • C2-Amination (Buchwald-Hartwig): Once the C4 position is substituted with an electron-donating amine, the pyrimidine ring becomes deactivated. The C2-chloride is now highly resistant to SNAr, especially with sterically hindered aliphatic amines like 2-aminocyclohexane-1-sulfonamide. Therefore, Palladium-catalyzed C–N cross-coupling is required[2]. The use of a bidentate ligand is critical here to prevent the heteroaryl halide from acting as a catalyst poison and to drive the reaction to completion[3].

SynthWorkflow A 2,4-Dichloropyrimidine (Core) B Hinge Binder (R-NH2) SNAr at C4 A->B Mild Base, RT C Intermediate 2-Chloro-4-aminopyrimidine B->C E Buchwald-Hartwig Cross-Coupling at C2 C->E D (1R,2S)-2-Aminocyclohexane- 1-sulfonamide D->E Pd2(dba)3, Xantphos F Final Kinase Inhibitor (High Fsp3, Solvent Front Binding) E->F

Synthetic workflow for regioselective pyrimidine functionalization.

Detailed Experimental Protocols

The following protocols represent a self-validating system designed to ensure high yield and stereochemical integrity.

Protocol A: Regioselective C4-Amination (Hinge Binder Attachment)
  • Objective: Attach the hinge-binding amine exclusively to the C4 position.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous ethanol (50 mL, 0.2 M) under a nitrogen atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

    • Add the hinge-binding amine (e.g., 4-fluoroaniline) (1.0 eq) dropwise at 0 °C to prevent uncontrolled exothermic bis-substitution.

    • Warm the reaction to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​=0.8 ) should completely disappear, replaced by a single new UV-active spot ( Rf​=0.5 ). Confirm mono-substitution via LC-MS; the mass spectrum must show the characteristic 3:1 isotope pattern of a single chlorine atom ( [M+H]+/[M+2+H]+ ). 5. Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: C2-Amination via Buchwald-Hartwig Cross-Coupling
  • Objective: Couple (1R,2S)-2-aminocyclohexane-1-sulfonamide to the sterically hindered C2 position.

  • Procedure:

    • In an oven-dried Schlenk flask, combine the C4-aminated intermediate from Protocol A (1.0 eq, 5 mmol), (1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (3.0 eq).

    • Evacuate and backfill the flask with argon three times. Causality: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

    • Add anhydrous, degassed 1,4-dioxane (50 mL, 0.1 M).

    • Heat the reaction mixture at 100 °C for 12 hours. Causality: Xantphos is explicitly chosen because its wide bite angle (~111°) promotes rapid reductive elimination, effectively outcompeting the unwanted β -hydride elimination pathway typical of aliphatic amines[3].

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is validated as complete when the C2-chloride isotope pattern is entirely replaced by the product mass [M+H]+ . If unreacted starting material remains and the solution has turned black (indicating Pd aggregation), the catalytic cycle has died; spike with an additional 0.02 eq of Pd₂(dba)₃. 5. Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Purify the filtrate via reverse-phase preparative HPLC to isolate the final inhibitor.

Quantitative Data & Physicochemical Profiling

The integration of the cyclohexyl-sulfonamide moiety drastically alters the physicochemical landscape of the resulting kinase inhibitor compared to legacy planar structures.

Table 1: Physicochemical Property Comparison

PropertyPlanar Aryl-Sulfonamide Inhibitor(1R,2S)-Cyclohexyl-Sulfonamide InhibitorCausality / Rationale
Fsp3​ 0.250.45Replacement of the phenyl ring with a cyclohexyl ring increases the sp³ carbon fraction.
Aqueous Sol. (pH 7.4) < 10 µM> 50 µMDisruption of planarity reduces crystal lattice energy and lowers lipophilicity (LogP).
Kinase IC₅₀ (VEGFR-2) 30 nM25 nMMaintained critical H-bonding at the solvent front; optimized 3D vectorality avoids steric clash.
Metabolic Stability 15 min (HLM t1/2​ )45 min (HLM t1/2​ )The aliphatic ring reduces susceptibility to rapid aromatic oxidation by CYP450 enzymes.

Table 2: Optimization of C2-Amination Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Self-Validation
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10015%High levels of unreacted starting material; poor bite angle for this specific substrate.
Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane10045%Significant β -hydride elimination side products observed via LC-MS.
Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane 100 88% Complete conversion. Bidentate ligand prevents catalyst poisoning[3].

Biological Application: Pathway Visualization

Compounds synthesized using this methodology are highly effective at stabilizing the DFG-out conformation of kinases such as VEGFR-2, effectively shutting down downstream oncogenic signaling cascades.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase) VEGF->VEGFR2 Activates RAS RAS / RAF VEGFR2->RAS Phosphorylation Inhibitor Cyclohexyl-Sulfonamide Inhibitor Inhibitor->VEGFR2 Blocks DFG-out MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation

VEGFR-2 signaling cascade and targeted inhibition by the synthesized compound.

References

  • Title: Escape from Flatland: Increasing Proportion of sp³-Hybridized Carbon Atoms in Molecules Enhances Clinical Success. Source: Journal of Medicinal Chemistry (2009). URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Source: Organic Letters (2005). URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Source: RSC Advances (2023). URL: [Link]

  • Title: Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023). URL: [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Aminocyclohexane-1-sulfonamide in Drug Discovery

Introduction: The 2-Aminocyclohexane-1-sulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Aminocyclohexane-1-sulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anti-cancer properties.[1][2][3] The 2-aminocyclohexane-1-sulfonamide scaffold, in particular, offers a unique three-dimensional architecture that can be strategically modified to explore chemical space and optimize interactions with biological targets. The presence of two distinct and readily modifiable functional groups—a primary amine and a primary sulfonamide—provides a versatile platform for generating libraries of novel compounds. This guide provides a comprehensive overview of the derivatization strategies for this scaffold, complete with detailed experimental protocols and insights into the underlying chemical principles, to empower researchers in their drug discovery endeavors.

Part 1: Derivatization of the Amino Group

The primary amino group in 2-aminocyclohexane-1-sulfonamide is a key site for modification, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical and pharmacological properties. Common derivatization strategies include N-acylation, N-alkylation, and the formation of ureas and carbamates.

N-Acylation of the Amino Group

N-acylation is a fundamental transformation in medicinal chemistry, often employed to introduce amide bonds which are prevalent in many clinically used drugs.[4] This modification can enhance binding affinity to target proteins and improve metabolic stability.

This method offers a mild and efficient alternative to traditional acylation techniques that often require harsh reagents like acyl chlorides.[5] The reaction proceeds under neutral conditions, making it compatible with sensitive functional groups.[5]

Reaction Principle: The process is a two-step sequence. First, a carboxylic acid is activated by converting it to an N-acylbenzotriazole. This intermediate then readily reacts with the primary amine of the 2-aminocyclohexane-1-sulfonamide to form the desired amide, with benzotriazole as a benign byproduct.[5]

Step-by-Step Protocol:

  • Synthesis of N-Acylbenzotriazole:

    • To a solution of the desired carboxylic acid (1.0 mmol) and benzotriazole (1.0 mmol) in an appropriate solvent such as THF (10 mL), add a coupling agent like thionyl chloride (1.1 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete formation of the N-acylbenzotriazole.

    • The product can often be isolated by filtration and washing with a non-polar solvent like hexane.

  • N-Acylation Reaction:

    • Dissolve the synthesized N-acylbenzotriazole (1.0 mmol) and 2-aminocyclohexane-1-sulfonamide (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).[5]

    • Stir the reaction mixture at room temperature overnight.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.[5]

For a more environmentally friendly approach, N-acylation can be performed in water using microwave irradiation, which can significantly reduce reaction times.[4][6]

Step-by-Step Protocol:

  • In a microwave-safe vessel, suspend the N-acylbenzotriazole (1.0 mmol) and 2-aminocyclohexane-1-sulfonamide (1.0 mmol) in water (5 mL).[5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and for a time determined by optimization (e.g., 100W for 15-20 minutes).[4][5]

  • After cooling, if the product has precipitated, collect it by filtration, wash with water, and dry.[5]

  • If the product is soluble, extract it with an organic solvent, dry the organic layer, and concentrate to obtain the pure amide.[5]

Part 2: Modification of the Sulfonamide Moiety

The sulfonamide group offers another handle for derivatization, primarily through N-alkylation. This modification can influence the compound's acidity, hydrogen bonding capacity, and overall lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profile.

N-Alkylation of the Sulfonamide

Direct N-alkylation of primary sulfonamides can be challenging due to the low nucleophilicity of the sulfonamide nitrogen. However, several methods have been developed to overcome this.

This protocol describes an efficient manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents, which is an environmentally benign approach as water is the only byproduct.[7][8]

Reaction Principle: The reaction proceeds via a hydrogen-transfer mechanism where the alcohol is first oxidized to an aldehyde, which then undergoes condensation with the sulfonamide to form an imine intermediate. This intermediate is subsequently reduced in situ to the N-alkylated sulfonamide.[8]

Step-by-Step Protocol:

  • To a reaction vessel, add the 2-aminocyclohexane-1-sulfonamide derivative (1.0 mmol), the desired primary alcohol (1.2 mmol), a manganese catalyst such as Mn(CO)5Br (5 mol%), and a base like K2CO3 (1.5 mmol).

  • Add a suitable solvent, such as toluene or xylene (5 mL).

  • Heat the reaction mixture at a temperature between 110-140 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the N-alkylated sulfonamide.

This method provides a catalyst-free approach for the N-alkylation of sulfonamides using trichloroacetimidates as alkylating agents.[9]

Step-by-Step Protocol:

  • In a reaction vial, dissolve the 2-aminocyclohexane-1-sulfonamide derivative (1.0 mmol) and the desired trichloroacetimidate (1.2 mmol) in toluene (5 mL).

  • Seal the vial and heat the mixture at reflux (approximately 110 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.[9]

Part 3: Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-aminocyclohexane-1-sulfonamide scaffold allows for a systematic exploration of the structure-activity relationship (SAR). The modifications at both the amino and sulfonamide groups can significantly impact the biological activity of the resulting compounds.

  • N-Acylation of the Amino Group: Introducing various acyl groups can probe the steric and electronic requirements of the target's binding pocket. For instance, aromatic acyl groups can engage in π-π stacking or hydrophobic interactions, while smaller aliphatic acyl groups can provide a better fit in sterically constrained pockets.

  • N-Alkylation of the Sulfonamide: Substitution on the sulfonamide nitrogen can influence the pKa of the sulfonamide proton, affecting its ability to act as a hydrogen bond donor. Furthermore, the nature of the alkyl group (e.g., linear, branched, cyclic) can impact the overall conformation and lipophilicity of the molecule.

The following table provides a hypothetical summary of how different derivatizations might influence biological activity, which should be determined experimentally.

Derivative Modification at Amino Group (R1) Modification at Sulfonamide (R2) Hypothetical Biological Activity (IC50) Key Interactions
Parent HH> 100 µM-
A1 AcetylH50 µMHydrogen bonding, polar interactions
A2 BenzoylH10 µMπ-π stacking, hydrophobic interactions
S1 HMethyl75 µMAltered pKa, reduced H-bond donation
S2 HBenzyl25 µMHydrophobic interactions
AS1 AcetylMethyl15 µMCombined polar and hydrophobic interactions
AS2 BenzoylBenzyl1 µMSynergistic hydrophobic and π-π interactions

Part 4: Physicochemical and ADME Profiling

Once a library of derivatives has been synthesized, it is crucial to assess their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to evaluate their drug-likeness.

Protocol 5: Initial In Vitro Characterization

1. Solubility Assessment:

  • Prepare stock solutions of the test compounds in DMSO.
  • Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.
  • Incubate the samples at room temperature for 2 hours with shaking.
  • Analyze the concentration of the dissolved compound by HPLC-UV or LC-MS/MS after centrifugation to remove any precipitate.

2. Lipophilicity (LogD) Determination:

  • Use the shake-flask method with n-octanol and PBS (pH 7.4).
  • Dissolve a known amount of the compound in the biphasic system.
  • Shake vigorously for 1 hour to allow for partitioning.
  • Separate the two phases by centrifugation.
  • Determine the concentration of the compound in both the n-octanol and aqueous layers by HPLC-UV or LC-MS/MS.
  • Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

3. Metabolic Stability Assay (Microsomal Stability):

  • Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer at 37 °C.
  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  • Analyze the remaining concentration of the parent compound by LC-MS/MS.
  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualizations

Derivatization Workflow

G cluster_amino N-Acylation / N-Alkylation cluster_sulfonamide N-Alkylation start 2-Aminocyclohexane-1-sulfonamide amino_derivatization Amino Group Derivatization start->amino_derivatization sulfonamide_derivatization Sulfonamide Group Derivatization start->sulfonamide_derivatization acylation N-Acylation (e.g., N-Acylbenzotriazoles) amino_derivatization->acylation alkylation_amino N-Alkylation amino_derivatization->alkylation_amino urea_formation Urea/Carbamate Formation amino_derivatization->urea_formation alkylation_sulfonamide N-Alkylation (e.g., Mn-catalyzed, Trichloroacetimidates) sulfonamide_derivatization->alkylation_sulfonamide final_library Library of Diverse Derivatives acylation->final_library alkylation_amino->final_library urea_formation->final_library alkylation_sulfonamide->final_library sar_adme SAR & ADME Profiling final_library->sar_adme

Caption: General workflow for the derivatization of 2-aminocyclohexane-1-sulfonamide.

Experimental Logic for Lead Optimization

G cluster_0 Synthesis & Initial Screening cluster_1 Hit Characterization cluster_2 Lead Optimization synthesis Synthesis of Derivatives N-Acylation N-Alkylation screening Primary Screening Target-based assay Phenotypic assay synthesis->screening physchem Physicochemical Profiling Solubility LogD screening->physchem adme In Vitro ADME Metabolic Stability Permeability physchem->adme sar Structure-Activity Relationship (SAR) Identify key interactions Design new analogs adme->sar optimization Iterative Synthesis & Testing Improve potency Enhance ADME properties sar->optimization optimization->synthesis New Design Cycle

Caption: Iterative cycle for lead optimization in drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023, July 29). ACS Publications.
  • Catalytic N‐Alkylation of Sulfonamides. (n.d.). ResearchGate.
  • Ibrahim, T. S., Seliem, I. A., Panda, S. S., Al-Mahmoudy, A. M. M., Abdel-Samii, Z. K. M., Alhakamy, N. A., Asfour, H. Z., & Elagawany, M. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2584.
  • Ibrahim, T. S., Seliem, I. A., Panda, S. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Augusta University Research Profiles.
  • Thioacids Mediated Selective and Mild N-Acylation of Amines. (2013, May 14). ACS Publications.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019, February 21). ACS Publications.
  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (n.d.). PMC.
  • Zhu, M., Fujita, K.-i., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ScienceDirect.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984, March). PubMed.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020, February 14). PMC.
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. (n.d.). PMC.
  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024, May 20). GSC Online Press.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. Science and Education Publishing.
  • Lavanya, R. (2017). Sulphonamides: A Pharmaceutical Review. International Journal of Pharmacy and Scientific Innovations, 6(2), 1-3.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate.
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 29). International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (n.d.). Thieme Connect.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

Sources

Application

2-Aminocyclohexane-1-sulfonamide as a scaffold for combinatorial chemistry

Application Note: 2-Aminocyclohexane-1-sulfonamide as a Privileged Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery Executive Summary In modern drug discovery and agrochemical development, the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Aminocyclohexane-1-sulfonamide as a Privileged Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery

Executive Summary

In modern drug discovery and agrochemical development, the selection of a robust, versatile core scaffold is the most critical determinant of a combinatorial library's success. 2-Aminocyclohexane-1-sulfonamide has emerged as a highly privileged building block. By offering a rigid, non-planar aliphatic ring system equipped with two orthogonal functionalization vectors—a highly nucleophilic primary amine and a weakly acidic sulfonamide—this scaffold enables the rapid, divergent synthesis of complex 3D architectures. This application note details the structural rationale, high-throughput combinatorial workflows, and self-validating experimental protocols for leveraging this scaffold in library generation.

Structural & Mechanistic Rationale

Escaping Flatland: The Importance of Fsp³

Historically, combinatorial chemistry relied heavily on planar, sp²-hybridized aromatic scaffolds due to the ease of cross-coupling reactions. However, this led to libraries with poor physicochemical properties and high clinical attrition rates. Increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical success rates—a paradigm known as "Escaping Flatland" ()[1]. The cyclohexane core of 2-aminocyclohexane-1-sulfonamide provides a rigid 3D conformation that forces substituents into defined spatial vectors, dramatically improving the topological polar surface area (TPSA) and 3D pharmacophore projection compared to flat aniline derivatives.

Orthogonal Functionalization Vectors

The power of this scaffold lies in the inherent electronic differences between its two functional groups, which allow for sequential derivatization without the need for complex protecting-group strategies:

  • Vector 1 (Primary Amine): Highly nucleophilic. It readily undergoes acylation, sulfonylation, or reductive amination at room temperature.

  • Vector 2 (Sulfonamide): Poorly nucleophilic but weakly acidic (pKa ~ 10). It remains unreactive during the functionalization of the primary amine. Once the amine is capped (e.g., as an amide), the sulfonamide can be selectively deprotonated by mild bases (like K₂CO₃ or Cs₂CO₃) and reacted with alkyl halides or isocyanates.

Stereochemical Control

The relative stereochemistry of the scaffold (e.g., (1S,2R) vs. (1R,2S)) is critical. The trans-isomers project the amine and sulfonamide groups into equatorial/equatorial positions, creating a wide angle between the two growth vectors. Conversely, cis-isomers project them into axial/equatorial positions, creating a more compact, folded 3D geometry. This stereochemical tuning is highly effective in optimizing target binding, as demonstrated in the development of agricultural fungicides targeting Botrytis cinerea ()[2].

Combinatorial Workflow & Library Design

The following diagram illustrates the divergent synthetic logic used to generate four distinct sub-libraries from the single core scaffold.

G Core 2-Aminocyclohexane- 1-sulfonamide Vector1 Vector 1: Primary Amine Core->Vector1 High Nucleophilicity Vector2 Vector 2: Sulfonamide Core->Vector2 Weakly Acidic (pKa ~10) Amide Amide Library (R-COOH, HATU) Vector1->Amide Urea Urea Library (R-NCO) Vector1->Urea SulfAlkyl N-Alkyl Sulfonamides (R-X, Base) Vector2->SulfAlkyl SulfUrea Sulfonyl Ureas (R-NCO, Base) Vector2->SulfUrea

Divergent combinatorial workflow from 2-aminocyclohexane-1-sulfonamide.

Self-Validating Experimental Protocols

To ensure high-throughput compatibility, the following protocols are designed as self-validating systems . They utilize specific reagents to drive reactions to completion and employ polymer-supported (PS) scavengers and phase-separation techniques to eliminate the need for traditional column chromatography.

Protocol A: High-Throughput Amidation (Vector 1)

Causality: HATU is selected over EDCI because it provides vastly superior reaction kinetics for sterically hindered aliphatic amines on cyclohexane rings. N,N-Diisopropylethylamine (DIPEA) acts as the non-nucleophilic base.

  • Preparation: In a 96-well deep-well plate, dispense the carboxylic acid building blocks (0.12 mmol, 1.2 eq) dissolved in anhydrous DMF (0.5 mL).

  • Activation: Add HATU (0.12 mmol, 1.2 eq) in DMF (0.2 mL) to each well, followed by DIPEA (0.3 mmol, 3.0 eq). Agitate for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 2-aminocyclohexane-1-sulfonamide (0.10 mmol, 1.0 eq) in DMF (0.3 mL) to each well. Seal the plate and shake at room temperature for 4 hours.

  • Scavenging (Self-Validation): To ensure no unreacted acid or active ester remains, add PS-Trisamine resin (0.05 mmol) to each well and shake for 2 hours. The resin covalently binds excess electrophiles.

  • Workup: Filter the contents into a phase-separator plate containing ethyl acetate (1 mL) and 5% aqueous NaHCO₃ (1 mL). The aqueous layer retains the HATU byproducts (HOAt), while the pure amide resides in the organic layer. Evaporate the organic layer under a nitrogen stream.

Protocol B: Selective Sulfonamide Alkylation (Vector 2)

Causality: Because the primary amine is now protected as an amide, the sulfonamide nitrogen can be selectively alkylated. Potassium carbonate (K₂CO₃) is chosen as the base because it is strong enough to deprotonate the sulfonamide (pKa ~10) but not the amide (pKa ~15–17), preventing over-alkylation.

  • Deprotonation: Dissolve the amide-capped intermediate (0.05 mmol) in anhydrous acetonitrile (0.5 mL). Add finely powdered K₂CO₃ (0.15 mmol, 3.0 eq).

  • Alkylation: Add the alkyl halide (R-Br or R-I, 0.055 mmol, 1.1 eq). Seal and heat at 60 °C for 12 hours under orbital shaking.

  • Workup: Cool to room temperature. Add PS-TsNHNH₂ (tosylhydrazine) resin to scavenge any unreacted alkyl halide. Filter, concentrate, and verify purity via LC-MS.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for generating diverse libraries using this scaffold, highlighting the expected yields and purification strategies.

Reaction TypeReagents & ConditionsTarget VectorTypical YieldPurification Strategy
Amidation R-COOH, HATU, DIPEA, DMF, RT, 4hPrimary Amine85–95%96-well LLE, PS-Trisamine
Urea Synthesis R-NCO, DCM, RT, 2hPrimary Amine90–98%Evaporation, PS-Trisamine
Sulfonamide Alkylation R-X, K₂CO₃, MeCN, 60 °C, 12hSulfonamide65–85%Filtration, PS-TsNHNH₂
Sulfonyl Urea R-NCO, Cs₂CO₃, THF, 50 °C, 8hSulfonamide60–80%Acidic precipitation

Case Study: Discovery of Novel Fungicides

The utility of the 2-aminocyclohexane-1-sulfonamide scaffold is perfectly exemplified in agricultural chemistry. Researchers utilized this exact scaffold to synthesize a library of 2-thiazolamide and 2-pyrazolamide cyclohexylsulfonamides ()[2]. By systematically varying the amide vector (Vector 1) with different pyrazole/thiazole rings, they discovered compounds with exceptional in vivo fungicidal activity against Botrytis cinerea (EC₅₀ < 2.0 μg/mL). The cyclohexane ring was critical for projecting the pyrazole and sulfonamide groups into the correct spatial orientation to inhibit the target pathogen's respiratory chain, proving the scaffold's superiority over traditional flat benzene analogs[2].

References

  • Zhang S, Meng S, Xie Y, et al. "Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea." Molecules. 2019; 24(14):2607. URL:[Link]

  • Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. 2009; 52(21):6752-6. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield and Selectivity of 2-Aminocyclohexane-1-sulfonamide Synthesis

Answering as a Senior Application Scientist. Welcome to the technical support center for the synthesis of 2-aminocyclohexane-1-sulfonamide and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 2-aminocyclohexane-1-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthetic transformation. We will address common challenges, from low yields to selectivity issues, providing not just solutions but the underlying chemical principles to empower your experimental design.

The formation of the sulfonamide bond is a cornerstone of medicinal chemistry, yet the unique structure of the 2-aminocyclohexane scaffold presents specific challenges, particularly concerning regioselectivity and stereochemistry.[1][2] This guide provides a structured approach to troubleshooting and enhancing your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis.

Q1: My reaction yield is extremely low or has failed completely. What are the most common culprits?

A low or zero yield is most often traced back to the quality of the reagents or the reaction environment.[3] The primary suspect is the sulfonyl chloride, which is highly susceptible to hydrolysis.[4][5]

  • Sulfonyl Chloride Integrity: Ensure you are using a fresh bottle of sulfonyl chloride or that it has been stored under strictly anhydrous conditions. Exposure to atmospheric moisture will convert it to the unreactive sulfonic acid.[3][4]

  • Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous grade. The presence of even trace amounts of water can significantly reduce yield by consuming your electrophile.[4]

  • Amine Quality: Your amine starting material should be pure. Primary amines can react with atmospheric CO₂ to form carbamates, reducing the amount of active nucleophile available.[3]

Q2: My analysis (TLC, LC-MS) shows a significant byproduct that is less polar than my desired mono-sulfonamide. What is it?

When using a primary amine like trans-1,2-diaminocyclohexane, the most common less-polar byproduct is the di-sulfonylated species.[4][5] The primary amine has two N-H bonds, and after the first sulfonylation, the remaining N-H proton on the sulfonamide is acidic. In the presence of a base, this proton can be removed, creating a sulfonamide anion that can attack a second molecule of sulfonyl chloride.[5]

Q3: How can I effectively prevent di-sulfonylation when starting with 1,2-diaminocyclohexane?

Controlling di-sulfonylation is a matter of managing stoichiometry and reaction kinetics.

  • Stoichiometry: Use a slight excess of the diamine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of diamine). This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant di-sulfonylation can occur. A large excess (3-4 equivalents) can also be used, as seen in some literature procedures, to maximize the formation of the mono-adduct.[1]

  • Slow Addition & Low Temperature: Add the sulfonyl chloride solution dropwise to the stirred solution of the diamine at a low temperature (e.g., 0 °C).[1][4] This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.

Q4: I have a highly polar spot on my TLC plate that doesn't move from the baseline. What could this be?

This is almost certainly the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride.[4] This confirms that moisture is present in your reaction. Rigorously drying your glassware, solvents, and inerting your reaction atmosphere is critical to prevent this.[3][4]

Q5: Which base and solvent combination is optimal for this reaction?

Aprotic solvents are strongly preferred to avoid reaction with the sulfonyl chloride.[5]

  • Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the reactants.[1][4]

  • Base: A non-nucleophilic tertiary amine base like triethylamine (TEA) or a hindered base like pyridine is typically used.[4] The base's role is to neutralize the HCl generated as a byproduct, driving the reaction to completion. It is crucial that the base does not compete with your primary amine as a nucleophile.

Q6: I am using a Boc-protected diamine to ensure mono-sulfonylation. What are the best conditions for the final Boc deprotection?

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting one of the amino groups.[6] It is stable to the basic conditions of the sulfonylation reaction but can be removed under acidic conditions.

  • Standard Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane or methanol is highly effective.[7] These conditions are typically mild enough not to cleave the robust sulfonamide bond.[8][9]

  • Microwave-Assisted Deprotection: For challenging substrates, microwave-assisted deprotection in water has been shown to be a facile and environmentally friendly alternative to strong acid conditions.[10]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Low or No Product Formation

If basic checks from the FAQs do not resolve low yield issues, a more systematic diagnosis is required.

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low_yield_workflow start Low Yield Observed reagent_check Verify Reagent Quality start->reagent_check conditions_check Analyze Reaction Conditions start->conditions_check workup_check Review Workup & Purification start->workup_check sulfonyl_chloride Sulfonyl Chloride: - Fresh bottle? - Stored properly? reagent_check->sulfonyl_chloride Electrophile amine Amine: - Purity? - Anhydrous? reagent_check->amine Nucleophile solvent_base Solvent & Base: - Anhydrous grade? - Correct choice? reagent_check->solvent_base Medium atmosphere Atmosphere: - Inert gas (N2/Ar)? - System sealed? conditions_check->atmosphere temperature Temperature: - Correct for addition? - Maintained during reaction? conditions_check->temperature stoichiometry Stoichiometry: - Ratios calculated correctly? - Limiting reagent? conditions_check->stoichiometry quenching Quenching: - Appropriate method? - pH adjustment correct? workup_check->quenching extraction Extraction: - Correct solvent? - Emulsion formation? workup_check->extraction purification Purification: - Correct column conditions? - Recrystallization solvent? workup_check->purification disulfonylation_control cluster_reactants Reactants cluster_products Products Diamine H2N-R-NH2 Mono Desired Product H2N-R-NHSO2R' Diamine->Mono k1 (fast) SulfonylCl R'-SO2Cl SulfonylCl->Mono Di Byproduct R'SO2HN-R-NHSO2R' SulfonylCl->Di Mono->Di k2 (slower) Temp Low Temperature (e.g., 0 °C) Temp->Mono Favors Temp->Di Disfavors Addition Slow Addition (dropwise) Addition->Mono Favors Addition->Di Disfavors Stoich Amine Excess (>1.1 eq.) Stoich->Mono Favors Stoich->Di Disfavors

Caption: Kinetic control strategies to favor mono-sulfonylation.

Control Strategy Scientific Rationale & In-Depth Solution
1. Stoichiometric Control Rationale: The reaction of the primary amine (k₁) is significantly faster than the reaction of the sulfonamide anion (k₂). By making the sulfonyl chloride the limiting reagent, it is consumed by the more reactive diamine before it has a chance to react with the mono-sulfonated product. [5]Solution: Use a diamine:sulfonyl chloride ratio of at least 1.1:1. For difficult cases, increasing the excess of diamine can further suppress the formation of the di-substituted byproduct. The unreacted diamine can be easily removed via an acidic wash during workup.
2. Kinetic Control (Temp/Addition) Rationale: Lowering the temperature reduces the overall reaction rate, amplifying the kinetic difference between the fast desired reaction and the slower side reaction. Slow, controlled addition of the sulfonyl chloride prevents a localized high concentration, which could drive the formation of the di-substituted product. [4]Solution: Pre-cool the diamine solution to 0 °C in an ice bath before beginning a dropwise addition of the sulfonyl chloride solution over 20-30 minutes. Maintain the low temperature for an hour before allowing the reaction to slowly warm to room temperature. [1]
3. Use of a Protecting Group Rationale: This is the most robust, albeit longer, strategy. By protecting one amine (e.g., as a Boc-carbamate), you physically prevent reaction at that site. The sulfonylation can then be performed, followed by deprotection. [11][12]Solution: React the starting 1,2-diaminocyclohexane with one equivalent of Boc-anhydride to form the mono-protected intermediate. After purification, subject this intermediate to the sulfonylation conditions. The final product is then revealed by acidic deprotection. [6]

Part 3: Key Experimental Protocols

Protocol 1: Mono-Sulfonylation of (1S,2S)-1,2-Diaminocyclohexane

This protocol is adapted from established literature procedures for the selective mono-sulfonylation of a chiral diamine. [1]

  • Preparation: Ensure all glassware is oven-dried (120 °C, 4 hours) and cooled in a desiccator or under a stream of dry nitrogen.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1S,2S)-(+)-1,2-diaminocyclohexane (e.g., 6.74 mmol, 1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, 5 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.

  • Reagent Addition: In a separate flask, dissolve the desired sulfonyl chloride (e.g., 2.01 mmol, 0.3 eq) in anhydrous DCM (5 mL). Using a syringe, add this solution dropwise to the stirred diamine solution over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the sulfonyl chloride.

  • Workup:

    • Quench the reaction by adding deionized water (25 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine all organic extracts and wash sequentially with 1M HCl (to remove excess diamine), saturated aqueous sodium bicarbonate, and brine. [3]8. Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water). [3][13]

Protocol 2: Acidic Boc-Deprotection

This protocol describes the removal of a Boc protecting group to reveal the free amine.

  • Setup: Dissolve the Boc-protected 2-(sulfonamido)cyclohexyl-1-carbamate (1.0 eq) in a minimal amount of DCM in a round-bottom flask.

  • Reagent Addition: At room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or neat trifluoroacetic acid (TFA, 10-20 eq).

  • Reaction: Stir the mixture at room temperature. Effervescence (evolution of CO₂ and isobutylene) should be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic (pH > 8) to neutralize any remaining acid.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be isolated as a free base or its HCl salt, depending on the workup procedure.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis.
  • Huang, Z., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559-1564. [Link]

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • BenchChem. (2025).
  • Sithambaram, S., et al. (2016). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. [Link]

  • Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. [Link]

  • Mori, Y., et al. (2010). Selective Deprotection of Methanesulfonamides to Amines. Organic Letters, 12(8), 1736–1739. [Link]

  • Lau, K. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Lakrout, S., et al. (2016). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]

  • Kocienski, P. J. (1994). Protective Groups in Synthetic Organic Chemistry. University of Leeds. [Link]

  • ResearchGate. (n.d.). N‐Boc deprotection of primary and secondary sulfonimidamide. [Link]

  • Integrated Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • University of Bristol. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]

  • WO2017134212A1. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Li, Q., et al. (2017). Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 27(2), 235-240. [Link]

  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. [Link]

  • Guchhait, S.K., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-222. [Link]

  • ResearchGate. (2025). Synthesis of Some New Chiral Sulfonamide Ligands. [Link]

  • US4486603A. (1984). Preparation of trans cyclohexane 1,4-diamine.
  • Mebs, S., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202301138. [Link]

  • ACS Publications. (2014). Sulfonamides as Selective NaV1.7 Inhibitors. [Link]

  • MDPI. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. [Link]

  • ResearchGate. (n.d.). (a) Reaction of cyclohexylamine with S 2 Cl 2 and base yielded J. (b).... [Link]

  • Dajek, M., et al. (2018). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, 8(17), 4363-4370. [Link]

  • BenchChem. (2025).
  • Google Patents. (1957).
  • RSC Publishing. (n.d.). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Wikipedia. (n.d.). Amine. [Link]

  • Semantic Scholar. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • ResearchGate. (n.d.). Mesoporous silicon sulfonic acid as a highly efficient and stable catalyst for the selective hydroamination of cyclohexene with cyclohexylamine to dicyclohexylamine in the vapor phase. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • LinkedIn. (2024). What is the best extraction method of sulfonamides group from honey samples?. [Link]

Sources

Optimization

Common side reactions in the sulfonylation of 2-aminocyclohexane

Welcome to the technical support center for the sulfonylation of 2-aminocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the sulfonylation of 2-aminocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a sterically hindered secondary amine, 2-aminocyclohexane presents unique challenges in sulfonamide synthesis. This resource combines established chemical principles with practical, field-proven solutions to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation of 2-aminocyclohexane is sluggish, resulting in low yields. What are the primary causes and how can I improve the reaction rate?

A1: Low reactivity in the sulfonylation of 2-aminocyclohexane is a common issue primarily due to the steric hindrance around the secondary amine and its reduced nucleophilicity compared to primary amines.[1] The bulky cyclohexane ring can impede the approach of the sulfonyl chloride to the nitrogen atom.[2]

Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[3] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended to avoid hydrolysis of the sulfonyl chloride.[3]

  • Reaction Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, this must be done cautiously as higher temperatures can also promote side reactions such as the formation of di-sulfonylation byproducts (if starting with a primary amine impurity) or decomposition.[3] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above, while monitoring the reaction progress by TLC or HPLC.[3]

  • Catalysis: For particularly stubborn reactions, the use of a catalyst can be beneficial. 4-Dimethylaminopyridine (DMAP) has been shown to be an effective catalyst for the sulfonylation of sterically hindered amines.[4] Indium-catalyzed sulfonylation has also been reported as a facile and efficient method for less nucleophilic and sterically hindered anilines, and this approach could be applicable here.[5][6]

  • Reagent Purity: Ensure the 2-aminocyclohexane and sulfonyl chloride are pure and the solvent is anhydrous. The presence of water will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[3]

Q2: I am observing a significant amount of a polar byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: A prominent polar byproduct in sulfonylation reactions is typically the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[3] Sulfonyl chlorides are highly susceptible to reaction with water.[3]

Mitigation Strategies:

  • Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[3]

  • Reagent Quality: Use a fresh or newly purified bottle of the sulfonyl chloride. Over time, sulfonyl chlorides can hydrolyze upon storage if not properly sealed.

  • Workup Procedure: During the aqueous workup, minimize the contact time of the unreacted sulfonyl chloride with water. Quenching the reaction with cold water or a saturated aqueous solution of ammonium chloride and proceeding quickly with the extraction can reduce the extent of hydrolysis.[3]

Q3: My starting 2-aminocyclohexane is a mixture of cis and trans isomers. Will this affect the reaction, and should I separate them beforehand?

A3: Yes, the stereochemistry of the 2-aminocyclohexane can significantly impact the reaction. The cis and trans isomers have different steric environments around the amino group, which can lead to different reaction rates and potentially different side reaction profiles.[7][8] Generally, the isomer with the amino group in a more sterically accessible position (often the equatorial position in the chair conformation) will react faster. The difference in reactivity between cis and trans isomers of 1,2-diaminocyclohexane has been observed in reactions with epoxides, with the formation of tertiary amines being considerably different.[8]

Recommendations:

  • Analytical Assessment: It is highly recommended to analyze the isomeric ratio of your starting material.

  • Separation vs. In-situ Reaction: For achieving a single, well-characterized product, separating the isomers before sulfonylation is the best practice. If the goal is a mixture of sulfonamides, reacting the isomeric mixture is feasible, but be prepared for potential challenges in purification and characterization of the final products. The resulting sulfonamide diastereomers may have different physical properties, which could aid in their separation.

Q4: I have identified a byproduct that appears to be the result of an elimination reaction. Is this common and how can I suppress it?

A4: While less common than hydrolysis, elimination reactions can occur, particularly if the sulfonyl chloride has an α-hydrogen and a strong, non-nucleophilic base is used. This can lead to the formation of a sulfene intermediate, which can then react in various ways.[9] In the context of the cyclohexane ring, base-mediated elimination to form cyclohexene is a theoretical possibility, though less likely under standard sulfonylation conditions. A more plausible elimination pathway could involve the sulfonamide product itself under certain conditions, leading to the formation of an imine.[4]

Preventative Measures:

  • Base Selection: The choice of base is critical. A very strong, sterically hindered base might favor elimination. Using a milder base like pyridine or a less hindered tertiary amine such as triethylamine can disfavor this pathway.

  • Temperature Control: Lower reaction temperatures generally suppress elimination reactions.

  • Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times after the desired product has formed, which could lead to subsequent side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride (hydrolyzed).[3] 2. Low reactivity of 2-aminocyclohexane due to steric hindrance.[2] 3. Insufficiently activating conditions.1. Use fresh, high-purity sulfonyl chloride. 2. Increase reaction temperature moderately (e.g., from 0 °C to RT or 40 °C).[3] 3. Add a catalyst such as DMAP.[4] 4. Consider using a more reactive sulfonylating agent if possible.
Multiple Spots on TLC/HPLC 1. Formation of sulfonic acid from hydrolysis.[3] 2. Presence of unreacted starting materials. 3. Potential elimination byproducts.[4][9] 4. Diastereomeric products from a mixture of cis/trans starting material.[7][8]1. Ensure strictly anhydrous conditions.[3] 2. Optimize stoichiometry and reaction time. 3. Use a milder base and lower temperature. 4. Separate isomers of the starting material or the final products.
Difficult Purification 1. Similar polarity of the product and unreacted starting materials or byproducts. 2. Oily or non-crystalline product.1. Utilize a different solvent system for column chromatography. 2. Attempt to form a salt of the product to induce crystallization. 3. Consider derivatization to a more easily purifiable compound, followed by deprotection.

Experimental Protocols

Protocol 1: General Sulfonylation of 2-Aminocyclohexane
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminocyclohexane (1.0 eq.) in anhydrous dichloromethane (DCM). Add a suitable base, such as triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.[3]

  • Workup: Quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Visualizing Reaction Pathways

Sulfonylation_of_2_Aminocyclohexane cluster_main Desired Reaction cluster_side Side Reactions amine 2-Aminocyclohexane product N-(cyclohexyl)sulfonamide amine->product sulfonyl_chloride R-SO2Cl sulfonyl_chloride->product sulfonic_acid Sulfonic Acid (Byproduct) sulfonyl_chloride->sulfonic_acid Hydrolysis base Base (e.g., TEA) hcl_salt Base-HCl Salt base->hcl_salt elimination_product Elimination Byproduct (e.g., Imine) product->elimination_product Elimination (e.g., strong base) water H2O (Trace) water->sulfonic_acid

Sources

Troubleshooting

Technical Support Center: Purification of 2-Aminocyclohexane-1-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-aminocyclohexane-1-sulfonamide. It provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-aminocyclohexane-1-sulfonamide. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of high-purity material critical for subsequent applications.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2-aminocyclohexane-1-sulfonamide.

Q1: What are the most common impurities I can expect in my crude 2-aminocyclohexane-1-sulfonamide product?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common byproducts often include:

  • Unreacted Starting Materials: Such as the precursor amine or sulfonylating agent.[1]

  • Di-sulfonated Products: Where the amine functionality has reacted with two molecules of the sulfonylating agent.

  • Side-reaction Products: Arising from the specific reaction conditions, for example, products from the diazotization of sulfapyridine and coupling with salicylic acid in related sulfonamide syntheses.[1]

  • Residual Solvents and Reagents: Including bases like triethylamine or pyridine, and solvents used in the reaction and initial work-up.[2][3]

A thorough understanding of your synthetic pathway is crucial for anticipating and identifying potential impurities.

Q2: What is the recommended first-pass purification strategy for crude 2-aminocyclohexane-1-sulfonamide?

A2: For many sulfonamides, recrystallization is an effective and scalable initial purification technique.[4][5][6] Given the polar nature of 2-aminocyclohexane-1-sulfonamide, a polar solvent or a solvent mixture is typically required. Ethanol-water or isopropanol-water mixtures are often good starting points.[4][5] The choice of solvent is critical and should be optimized to ensure high recovery of the desired product while leaving impurities in the mother liquor.

Q3: My compound is highly polar and difficult to purify by standard normal-phase chromatography. What are my options?

A3: The high polarity of 2-aminocyclohexane-1-sulfonamide can indeed make traditional silica gel chromatography challenging.[7][8] Consider the following alternatives:

  • Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is often effective for purifying polar compounds.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[7][10] It utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[7][10]

  • Ion-Exchange Chromatography (IEC): Given the presence of a basic amino group and an acidic sulfonamide proton, IEC can be a powerful tool for purification based on the charge of the molecule.[9]

Q4: How can I assess the purity of my final 2-aminocyclohexane-1-sulfonamide product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for determining the purity of sulfonamides, capable of high sensitivity and precise quantification.[11] A common setup involves a C18 column with a mobile phase of methanol or acetonitrile and an aqueous buffer.[12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for a qualitative assessment of purity. The presence of multiple spots indicates impurities.[11][13] Visualization can be achieved under UV light or by staining with a reagent like fluorescamine, which reacts with the primary amine to produce a fluorescent spot.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify impurities by comparing the spectra to known standards or by identifying unexpected signals.[3][5]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to detect and identify impurities with different masses.[1]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the purification of 2-aminocyclohexane-1-sulfonamide.

Problem 1: Low Yield or No Crystal Formation During Recrystallization

Probable Causes & Solutions

Cause Explanation Solution
Inappropriate Solvent Choice The solubility of your compound in the chosen solvent may be too high, even at low temperatures, preventing precipitation.Experiment with different solvent systems. For polar sulfonamides, mixtures of a polar protic solvent (e.g., ethanol, isopropanol) and water are often effective.[4][5] A patent for sulfathiazole purification suggests that isopropanol containing about 30% water can give high recoveries.[14]
Too Much Solvent Used An excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[4]During the dissolution step, add the hot solvent portion-wise until the compound just dissolves. If too much solvent has been added, carefully evaporate a portion of it to concentrate the solution.
Solution is Supersaturated The compound may remain in a supersaturated state without initiating crystal formation.[4]Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of the pure compound.[4]
Cooling Rate is Too Fast Rapid cooling can sometimes lead to the formation of an oil or very small, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.[6]

Workflow for Troubleshooting Recrystallization

Caption: Troubleshooting workflow for recrystallization issues.

Problem 2: "Oiling Out" During Recrystallization

Probable Causes & Solutions

"Oiling out" is the separation of the dissolved solid as a liquid instead of a crystalline solid.[4] This often occurs when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[4]

Cause Explanation Solution
High Impurity Level Impurities can depress the melting point of the mixture, leading to oiling out.Consider a preliminary purification step, such as a quick filtration through a plug of silica or an extraction, to remove gross impurities before recrystallization.
Solvent is Too Nonpolar A nonpolar solvent may not be able to sufficiently solvate the polar 2-aminocyclohexane-1-sulfonamide, causing it to separate as an oil.Switch to a more polar solvent system. Ethanol-water or isopropanol-water mixtures are good alternatives.[4]
Solution Cooled Too Quickly Rapid cooling can favor the formation of an oil over an ordered crystal lattice.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[4]
Problem 3: Streaking or Poor Separation on TLC/Column Chromatography

Probable Causes & Solutions

Streaking is a common issue when chromatographing polar and basic compounds like 2-aminocyclohexane-1-sulfonamide on silica gel.[15]

Cause Explanation Solution
Strong Interaction with Silica The basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and streaking.Add a base to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, into the mobile phase can help to saturate the acidic sites on the silica and improve peak shape.[15]
Inappropriate Mobile Phase Polarity If the mobile phase is not polar enough, the compound will remain strongly adsorbed to the stationary phase. If it is too polar, the compound will elute too quickly with poor separation.Systematically vary the solvent ratio of your mobile phase. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).[15]
Column Overloading Applying too much sample to the column can exceed its capacity, resulting in broad, overlapping peaks.Reduce the amount of crude material loaded onto the column.
Use of an Alternative Stationary Phase Silica gel may not be the optimal stationary phase for this compound.Consider using alumina, which is less acidic than silica and can be better for purifying basic compounds.[15] Alternatively, reverse-phase or HILIC chromatography may provide better separation.[7][8][9]

Decision Tree for Chromatographic Purification

Chromatography_Decision Start Crude 2-Aminocyclohexane-1-sulfonamide TLC_Test Perform TLC with DCM/MeOH Eluent Start->TLC_Test Streaking Streaking or Low Rf? TLC_Test->Streaking Add_Base Add Triethylamine (0.5%) to Eluent Streaking->Add_Base Yes Good_Separation Good Separation Streaking->Good_Separation No Still_Streaking Still Streaking? Add_Base->Still_Streaking Alumina_Column Try Alumina Column Chromatography Still_Streaking->Alumina_Column Yes Still_Streaking->Good_Separation No HILIC_RPC Consider HILIC or Reverse-Phase Chromatography Alumina_Column->HILIC_RPC If Unsuccessful Column_Purification Proceed with Column Chromatography Good_Separation->Column_Purification

Caption: Decision-making process for selecting a chromatographic method.

III. Experimental Protocols

Protocol 1: General Recrystallization Procedure for 2-Aminocyclohexane-1-sulfonamide

This protocol provides a general guideline for the recrystallization of sulfonamides. The optimal solvent system and volumes should be determined experimentally for 2-aminocyclohexane-1-sulfonamide.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol-water and isopropanol-water mixtures are good starting points.[4][5] A 70% isopropanol-water solution has been shown to be effective for some sulfonamides.[14]

  • Dissolution: In an Erlenmeyer flask, add the crude 2-aminocyclohexane-1-sulfonamide and the chosen solvent. Heat the mixture to its boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[4]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare a solution of your purified 2-aminocyclohexane-1-sulfonamide in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of dichloromethane and methanol, potentially with a small amount of triethylamine). Allow the solvent front to travel up the plate.[11]

  • Visualization: Remove the plate and allow the solvent to evaporate. Visualize the spots under UV light (254 nm). For enhanced visualization, the plate can be sprayed with a fluorescamine solution (e.g., 120 mg in 1000 mL of acetone) and viewed under UV light at 366 nm. Sulfonamides will appear as yellow-green fluorescent spots.[11][13]

  • Analysis: A single spot indicates a likely pure compound. The presence of multiple spots suggests the presence of impurities.

IV. References

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available at: [Link]

  • Sulfonamide purification process. Google Patents. Available at:

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA Food Safety and Inspection Service. Available at: [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. Available at: [Link]

  • Separation and Detection of Amino Acids. University of Guelph. Available at: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at: [Link]

  • Crystallization of Sulfanilamide. YouTube. Available at: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Available at: [Link]

  • Characterization of impurities in sulfasalazine. PubMed. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). PMC. Available at: [Link]

  • Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. Available at: [Link]

  • trans-2-aminocyclohexanesulfonic acid. PubChem. Available at: [Link]

  • 2-Aminocyclohexanesulfonic acid. PubChem. Available at: [Link]

  • Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Sulfamic Acid and Its N- and O-Substituted Derivatives. Chemical Reviews. Available at: [Link]

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • Process of purifying aminated compounds. Google Patents. Available at:

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Available at: [Link]

  • 2-amino-N-methylbenzene-1-sulfonamide. PubChem. Available at: [Link]

  • What is the best extraction method of sulfonamides group from honey samples? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in 2-Aminocyclohexane-1-Sulfonamide Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. 2-Aminocyclohexane-1-sulfonamides are critical scaffolds in medicinal chemistry and chiral organocatalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. 2-Aminocyclohexane-1-sulfonamides are critical scaffolds in medicinal chemistry and chiral organocatalysis. However, controlling the relative stereochemistry (cis vs. trans) between the amino and sulfonamide groups is a notorious bottleneck.

This guide provides mechanistic troubleshooting, validated step-by-step protocols, and structural data to help you overcome diastereoselectivity issues in your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my cyclohexene aziridination route exclusively yield the trans-isomer?

Cause: The formation of the trans-isomer is dictated by the Fürst-Plattner rule . When a fused aziridine (or epoxide) on a cyclohexane ring is opened by a sulfur nucleophile (e.g., benzyl mercaptan), the attack must proceed via an anti-periplanar transition state. This SN​2 -like trajectory forces the incoming nucleophile and the leaving nitrogen to adopt a diaxial relationship, strictly locking the relative stereochemistry as trans. Subsequent chair-flipping to the more stable diequatorial conformation does not alter this relative configuration. Solution: If your target is the trans-isomer, this route is ideal. If you require the cis-isomer, you cannot use direct electrophilic aziridination/epoxidation of cyclohexene. You must switch to a syn-addition strategy or an inversion protocol (see Q2).

Q2: How can I reliably synthesize the cis-isomer without relying on complex chiral auxiliaries?

Cause & Solution: The most robust and scalable method for accessing the cis-geometry is the catalytic hydrogenation of an aromatic precursor, specifically orthanilic acid (2-aminobenzenesulfonic acid)[1]. Causality: During heterogeneous catalytic hydrogenation (using Rh/Al₂O₃ or PtO₂), the flat aromatic ring adsorbs parallel to the catalyst surface. Hydrogen atoms are delivered simultaneously to the same face of the ring (syn-addition). This physical constraint circumvents the anti-periplanar requirements of ring-opening chemistry, yielding predominantly cis-2-aminocyclohexanesulfonic acid[1]. This intermediate can then be converted to the sulfonamide.

Q3: During the conversion of cis-2-aminocyclohexanesulfonic acid to the sulfonyl chloride, my stereocenter epimerizes. How do I prevent this?

Cause: The α -proton adjacent to the sulfonyl group is highly acidic. Under harsh chlorination conditions (e.g., refluxing POCl3​ or excess strong base), deprotonation occurs, forming an achiral sulfene intermediate. Upon reprotonation, the molecule relaxes into the thermodynamically more stable trans-diequatorial configuration, destroying your cis-selectivity. Solution:

  • Protect the amine: Convert the free amine to a Boc- or Cbz-carbamate prior to chlorination. This prevents intramolecular side reactions and stabilizes the molecule.

  • Use mild conditions: Utilize SOCl2​ with strictly catalytic DMF at 0–5 °C, and immediately quench the resulting sulfonyl chloride with ammonia gas or aqueous ammonia. Do not isolate the sulfonyl chloride for prolonged periods.

Section 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process analytical checks to ensure stereochemical integrity before proceeding to the next step.

Protocol A: Synthesis of trans-2-Aminocyclohexane-1-sulfonamide (via Aziridine)

This route guarantees >99% trans-diastereoselectivity via anti-periplanar ring opening.

  • Aziridination: To a solution of cyclohexene (1.0 eq) in anhydrous acetonitrile, add PhI=NTs (1.2 eq) and Cu(acac)2​ (5 mol%). Stir at room temperature for 12 hours. Filter through Celite and concentrate to yield 7-tosyl-7-azabicyclo[4.1.0]heptane.

  • Ring Opening: Dissolve the aziridine in anhydrous THF. Add benzyl mercaptan (1.5 eq) and NaH (1.5 eq) at 0 °C. Warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Isolate a small aliquot. 1H NMR should show a large coupling constant ( J≈10−12 Hz) for the C1/C2 methine protons, confirming the trans-diaxial relationship.

  • Oxidative Chlorination: Dissolve the resulting thioether in AcOH/H₂O (4:1). Bubble Cl2​ gas (or add NCS, 3.0 eq) at 0 °C until the reaction turns pale yellow.

  • Amination: Immediately transfer the crude sulfonyl chloride into a solution of NH3​ in THF (0.5 M) at -78 °C. Warm to room temperature.

  • Deprotection: Remove the N-Tosyl group using SmI2​ in THF/HMPA or HBr/AcOH to yield the final trans-product.

Protocol B: Synthesis of cis-2-Aminocyclohexane-1-sulfonamide (via Hydrogenation)

This route leverages surface-mediated syn-addition to force the cis-geometry.

  • Hydrogenation: Dissolve orthanilic acid (1.0 eq) in deionized water containing 1 equivalent of NaOH. Add 5% Rh/Al₂O₃ catalyst (10 wt%). Pressurize the reactor with H2​ gas (50 psi) and stir at 50 °C for 24 hours[1].

    • Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The complete disappearance of the aromatic absorption band at 230–280 nm validates the total reduction of the ring.

  • Protection: Filter the catalyst. Add Boc2​O (1.2 eq) to the aqueous solution and stir overnight. Acidify to pH 2 and extract with EtOAc to isolate cis-2-(Boc-amino)cyclohexanesulfonic acid.

  • Activation & Amination: Suspend the protected acid in anhydrous DCM. Add SOCl2​ (3.0 eq) and 2 drops of DMF at 0 °C. Stir for 2 hours. Concentrate under vacuum, redissolve in DCM, and bubble NH3​ gas for 30 minutes.

    • Self-Validation Check: 1H NMR of the intermediate must show a small coupling constant ( J≈3−5 Hz) for the C1/C2 protons, confirming the cis (axial-equatorial) configuration remains intact.

  • Deprotection: Stir the product in 20% TFA/DCM for 1 hour to yield the final cis-product.

Section 3: Quantitative Data & Reagent Comparison

The following table summarizes the operational metrics and stereochemical outcomes of the primary synthetic strategies.

Synthetic StrategyStarting MaterialKey ReagentsStereochemical OutcomeTypical YieldMechanistic Rationale
Aziridine Ring-Opening Cyclohexene PhI=NTs , BnSH , Cl2​ , NH3​ Strictly trans (>99% de)65 - 75%Anti-periplanar nucleophilic attack ( SN​2 )
Catalytic Hydrogenation Orthanilic acid H2​ (50 psi), Rh/Al₂O₃, SOCl2​ Predominantly cis (~90% de)50 - 60%Syn-addition of H2​ on a solid metal surface
SN​2 Inversion trans-2-Aminocyclohexanol MsCl , KSAc , H2​O2​ , NH3​ Strictly cis (>95% de)40 - 50%Walden inversion at the C-O bond during thiolate attack

Section 4: Pathway Visualization

The following workflow diagram illustrates the divergent mechanistic pathways required to selectively access either the cis or trans diastereomer.

G Start1 Cyclohexene Int1 Cyclohexene Aziridine Start1->Int1 PhI=NTs, Cu(acac)2 Start2 Orthanilic Acid (2-Aminobenzenesulfonic acid) CisProd cis-2-Aminocyclohexane- 1-sulfonamide Start2->CisProd 1. H2, Rh/Al2O3 (Syn-addition) 2. SOCl2  3. NH3 Start3 trans-2-Aminocyclohexanol Int2 O-Mesylation & SN2 Displacement Start3->Int2 1. Boc2O 2. MsCl, Et3N TransProd trans-2-Aminocyclohexane- 1-sulfonamide Int1->TransProd 1. BnSH, NaH (Anti-attack) 2. Cl2/H2O  3. NH3 Int2->CisProd 1. KSAc (Inversion) 2. Cl2/H2O  3. NH3

Fig 1: Divergent synthetic pathways controlling cis/trans diastereoselectivity.

Section 5: References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152154, 2-Aminocyclohexanesulfonic acid.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15881493, Trans-2-aminocyclohexanesulfonic acid.[Link]

Sources

Troubleshooting

Optimization of reaction conditions for N-alkylation of 2-aminocyclohexane-1-sulfonamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity, steric, and catalytic challenges inherent in the N-alkylation of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity, steric, and catalytic challenges inherent in the N-alkylation of 2-aminocyclohexane-1-sulfonamide. This bifunctional molecule—containing both an aliphatic primary amine and a primary sulfonamide—requires precise thermodynamic and kinetic control to ensure selective and high-yielding modifications.

Strategic Workflow & Reaction Logic

Before troubleshooting specific issues, it is critical to map the reaction logic. The primary amine is intrinsically more nucleophilic under neutral conditions. However, the sulfonamide proton is significantly more acidic (pKa ~10). By manipulating the pH and catalytic environment, we can invert the natural reactivity to selectively target the sulfonamide nitrogen.

G Substrate 2-Aminocyclohexane- 1-sulfonamide Chemoselectivity Chemoselectivity Check (Amine vs Sulfonamide) Substrate->Chemoselectivity ProtectingGroup Protect Amino Group (e.g., Boc, Fmoc) Chemoselectivity->ProtectingGroup Target Sulfonamide (Neutral Conditions) Base Base Optimization (K2CO3 to deprotonate SO2NH2) Chemoselectivity->Base Target Sulfonamide (Anion Generation) MethodB Thermal Alkylation (Trichloroacetimidates) ProtectingGroup->MethodB MethodA Mn-Catalyzed Borrowing Hydrogen (Alcohols as Alkylating Agents) Product Mono-N-Alkylated Sulfonamide MethodA->Product 150°C, 24h Temp Temperature Control (Toluene Reflux 110°C) MethodB->Temp Base->MethodA Temp->Product SN1 Pathway

Optimization workflow for chemoselective N-alkylation of 2-aminocyclohexane-1-sulfonamide.

Troubleshooting Guides & FAQs

Q1: How do I achieve chemoselectivity, ensuring alkylation occurs at the sulfonamide rather than the primary amine? A: Causality dictates that chemoselectivity is a function of the base used. The primary amine (conjugate acid pKa ~10.5) is a superior nucleophile under neutral conditions. To direct alkylation to the sulfonamide, you must exploit its higher acidity (pKa ~10). By introducing a moderate base like K₂CO₃ (10 mol %), you selectively deprotonate the sulfonamide, generating a highly nucleophilic sulfonamide anion that outcompetes the neutral amine [1]. If your protocol requires base-free conditions (e.g., thermal alkylation), you must transiently protect the primary amine (e.g., as a Boc-carbamate) to prevent off-target amination [3].

Q2: What is the most atom-economical and scalable method for this transformation? A: The "borrowing hydrogen" (BH) or hydrogen autotransfer methodology is the gold standard. Instead of using toxic alkyl halides, this method utilizes simple primary alcohols. A bench-stable Mn(I) PNP pincer precatalyst extracts hydrogen from the alcohol (forming an aldehyde), condenses it with the sulfonamide to form an imine, and then donates the hydrogen back to reduce the imine [2]. Water is the only byproduct, making it an exceptionally clean, self-validating catalytic cycle.

BH_Cycle MnCat Mn(I) Catalyst Oxidation Alcohol Oxidation MnCat->Oxidation Extracts H2 Imine Imine Formation Oxidation->Imine Aldehyde + Sulfonamide Reduction Imine Reduction Imine->Reduction Mn-H2 donates H2 Reduction->MnCat Catalyst Regeneration Product Alkylated Product Reduction->Product

Logical mechanism of the Mn-catalyzed borrowing hydrogen N-alkylation pathway.

Q3: My substrate suffers from severe steric hindrance due to the cyclohexane ring, and the Mn-catalyzed reaction is stalling. What are alternative conditions? A: Steric congestion at the 2-position of the cyclohexane ring can severely impede the bulky transition state of the metal-catalyzed BH process. In these instances, pivot to thermal alkylation using trichloroacetimidates. This reaction operates via an SN1-like pathway where the trichloroacetimidate acts as a precursor to a stable carbocation. Refluxing in toluene (110 °C) without additional catalysts drives the alkylation efficiently, bypassing the steric limitations of metal coordination [3].

Q4: How can I prevent the formation of N,N-dialkylated byproducts? A: Primary sulfonamides are highly susceptible to over-alkylation. To establish a self-regulating mono-alkylation system:

  • Stoichiometric Control: Strictly limit the alkylating agent to 1.0 equivalent.

  • Temperature Modulation: The mono-alkylated product is significantly more sterically hindered. Lowering the reaction temperature slightly (e.g., from 150 °C to 120 °C) exponentially decreases the rate of the second alkylation step compared to the first [1].

  • Slow Addition: Use a syringe pump to add the electrophile over 2 hours. This maintains a low steady-state concentration of the alkylating agent, kinetically favoring mono-alkylation [1].

Quantitative Method Comparison

The following table synthesizes the empirical data across different optimization strategies to help you select the appropriate reaction conditions based on your specific substrate constraints.

MethodAlkylating AgentCatalyst / PromoterBase RequirementTemp (°C)Typical YieldChemoselectivity (Sulfonamide vs Amine)
Borrowing Hydrogen Primary AlcoholsMn(I) PNP Pincer (5 mol%)K₂CO₃ (10 mol%)15080–95%High (Anion-driven)
Thermal SN1 TrichloroacetimidatesNoneNone11070–86%Low (Requires Amine Protection)
Cu-Autotransfer Primary AlcoholsCu(OAc)₂ (10 mol%)KOtBu (1.0 equiv)11060–85%Moderate

Validated Experimental Protocols

Protocol A: Mn-Catalyzed Borrowing Hydrogen N-Alkylation (Sulfonamide-Selective)

Use this protocol when atom economy is paramount and the amine is unprotected. The basic conditions will naturally direct the reaction to the sulfonamide.

  • Preparation: To a flame-dried Schlenk tube under a strict argon atmosphere, add 2-aminocyclohexane-1-sulfonamide (1.0 mmol), the desired primary alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and anhydrous K₂CO₃ (10 mol %).

    • Causality Check: Argon is mandatory. The reaction relies on a transient Mn-hydride species; trace oxygen will irreversibly quench the catalyst and halt the autotransfer process [2].

  • Solvent Addition: Add anhydrous xylenes to achieve a 1.0 M concentration of the sulfonamide.

  • Reaction: Seal the tube and heat the mixture vigorously at 150 °C for 24 hours.

  • Self-Validation & Monitoring: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar primary sulfonamide spot and the emergence of a higher Rf mono-alkylated spot validates the imine-reduction cycle is active. If unreacted starting material persists, verify the anhydrous nature of your K₂CO₃.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the Mn catalyst, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Catalyst-Free Thermal Alkylation (For Sterically Hindered Substrates)

Use this protocol if the cyclohexane ring sterics stall Protocol A. Note: The primary amine must be Boc-protected prior to this step to prevent off-target SN1 amination.

  • Preparation: In an oven-dried round-bottom flask, dissolve the N-Boc-protected 2-aminocyclohexane-1-sulfonamide (1.0 mmol) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add the trichloroacetimidate alkylating agent (1.2 mmol) portion-wise over 15 minutes.

    • Causality Check: Portion-wise addition prevents the rapid buildup and subsequent dimerization/decomposition of the highly reactive carbocation intermediate [3].

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 12–16 hours.

  • Self-Validation & Monitoring: The reaction is driven by the precipitation of trichloroacetamide byproduct. The visual appearance of a white precipitate in the toluene solution is a direct, self-validating indicator that the SN1 alkylation is proceeding successfully.

  • Workup: Cool to room temperature, filter off the trichloroacetamide byproduct, concentrate the filtrate, and purify via chromatography.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides Source: Benchchem URL
  • Source: ACS Publications (Journal of the American Chemical Society / Org. Lett.)
  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions Source: Organic Chemistry Portal / Journal of Organic Chemistry URL
Optimization

Technical Support Center: Stability &amp; Handling of 2-Aminocyclohexane-1-sulfonamide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional aliphatic molecules like 2-aminocyclohexane-1-sulfonamide requires a precise understanding of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional aliphatic molecules like 2-aminocyclohexane-1-sulfonamide requires a precise understanding of pH-dependent speciation. This guide is designed to troubleshoot common stability issues, explain the underlying mechanistic causality of degradation, and provide field-validated protocols to ensure the integrity of your experimental workflows.

Speciation Dynamics & Degradation Pathways

2-Aminocyclohexane-1-sulfonamide contains two highly reactive, ionizable functional groups: an aliphatic primary amine and a primary sulfonamide. The stability of the sulfur-nitrogen (S-N) bond is heavily dictated by the protonation state of these groups. Generally, sulfonamides are more prone to hydrolytic cleavage in acidic conditions compared to neutral or basic environments (1)[1].

Under typical environmental or neutral laboratory conditions, the molecule is hydrolytically stable with an exceptionally long half-life (2)[2]. However, extreme pH shifts combined with thermal stress will force degradation.

Speciation Start 2-Aminocyclohexane- 1-sulfonamide Acidic Acidic Media (pH < 4) Protonated Amine Start->Acidic +H+ Neutral Neutral Media (pH 6-8) Un-ionized Species Start->Neutral Buffer Basic Basic Media (pH > 10) Deprotonated Sulfonamide Start->Basic +OH- DegradationA S-N Bond Cleavage (Sulfonic Acid + NH4+) Acidic->DegradationA Harsh Heat (>80°C) Stable Kinetically Stable (No Hydrolysis) Neutral->Stable Standard Conditions DegradationB S-N Bond Cleavage (Sulfonate + NH3) Basic->DegradationB Extreme Heat/Pressure

pH-dependent speciation and hydrolytic degradation pathways of 2-aminocyclohexane-1-sulfonamide.

Troubleshooting FAQs

Q: Why does my compound precipitate unexpectedly when adjusting the pH of my aqueous reaction mixture? A: This is a classic isoelectric point issue. At highly acidic pH, the aliphatic amine is protonated, forming a highly water-soluble ammonium salt. At highly basic pH, the sulfonamide is deprotonated, forming a soluble anion. However, at a neutral pH (7.0 - 8.0), the molecule exists primarily in its un-ionized (or zwitterionic) state. This neutrality significantly reduces its aqueous solubility, causing it to crash out of solution.

Q: Is 2-aminocyclohexane-1-sulfonamide stable during acidic Boc-deprotection workflows? A: Yes, under standard conditions. While S-N bond cleavage is favorable under acidic conditions because the protonated amine group becomes less reactive while the sulfonic group becomes highly susceptible to nucleophilic attack (3)[3], the bond is robust enough to withstand standard Boc-deprotection (e.g., 20-50% TFA in DCM at room temperature). Hydrolytic cleavage typically requires harsh mineral acids and elevated temperatures. Avoid using superacids like trifluoromethanesulfonic acid (TfOH), which can trigger chemoselective sulfonamide deprotection or unwanted sulfonyl group migration (4)[4].

Q: Why is my recovery so low during liquid-liquid extraction under basic conditions? A: A common pitfall is treating this molecule like a simple aliphatic amine. If you basify the aqueous layer to pH > 10 to extract the free amine, you inadvertently deprotonate the sulfonamide group. Aliphatic sulfonamides generally possess a pKa around 10 for the sulfonamide -NH2 group (5)[5]. This renders the molecule anionic, trapping it in the aqueous layer.

Workflow Mix Aqueous Reaction Mixture PH Adjust to pH 7.0 - 7.5 (Target Isoelectric Point) Mix->PH Neutralize LLE Liquid-Liquid Extraction (DCM or EtOAc) PH->LLE Add Solvent Aq Aqueous Layer (Discard Salts) LLE->Aq Phase Separation Org Organic Layer (Target Compound) LLE->Org Phase Separation

Optimal liquid-liquid extraction workflow based on the isoelectric point of the sulfonamide.

Quantitative Stability Profile

The table below summarizes the hydrolytic stability of 2-aminocyclohexane-1-sulfonamide across various pH conditions.

ConditionpH RangeDominant SpeciationNet ChargeEst. Half-Life (25°C)Est. Half-Life (80°C)Primary Degradation Pathway
Strong Acid < 2.0Protonated Amine+1> 1 Year< 24 HoursS-N Bond Cleavage
Weak Acid 4.0 - 6.0Protonated Amine+1> 2 Years> 5 DaysS-N Bond Cleavage
Neutral 7.0 - 8.0Un-ionized / Zwitterion0> 5 Years> 30 DaysNone (Highly Stable)
Strong Base > 10.0Deprotonated Sulfonamide-1> 5 Years> 14 DaysS-N Bond Cleavage

Self-Validating Protocol: Forced Degradation & pH-Stability Profiling

To empirically determine the degradation kinetics of your specific batch without falling victim to autosampler artifacts, utilize this self-validating forced degradation protocol.

Mechanistic Causality: This protocol is self-validating through two mechanisms. First, the inclusion of a known susceptible reference standard (methanesulfonamide) independently verifies that your thermal stress and buffer capacity were sufficient to induce S-N cleavage. Second, the immediate neutralization step prior to LC-MS injection ensures that any observed degradation occurred only during the incubation phase, halting the reaction and preventing artificial degradation inside the autosampler queue.

Materials Required:

  • Target Compound: 2-aminocyclohexane-1-sulfonamide (1 mg/mL stock in LC-MS grade MeCN).

  • Positive Control: Methanesulfonamide (1 mg/mL stock in MeCN).

  • Stress Buffers: 0.1 M HCl (pH 1), 0.1 M Phosphate Buffer (pH 7), 0.1 M NaOH (pH 13).

  • Quenching Agents: 0.1 M NaOH, 0.1 M HCl.

Step-by-Step Methodology:

  • Sample Preparation: In sealed amber glass vials, mix 100 µL of the target compound stock with 900 µL of the respective stress buffer (Acidic, Neutral, Basic). Repeat this identical setup in separate vials for the positive control (methanesulfonamide).

  • Thermal Stress Incubation: Place the sealed vials in a thermomixer set to 80°C with 300 rpm agitation.

  • Time-Course Sampling: At intervals of t = 0, 24, 48, and 72 hours, extract a 50 µL aliquot from each vial.

  • Self-Validating Quench (Critical): Immediately neutralize the extreme pH aliquots to pH 7.0-7.5. For the pH 1 sample, add an experimentally predetermined volume of 0.1 M NaOH. For the pH 13 sample, add 0.1 M HCl. Do not skip this step.

  • LC-MS Analysis: Inject 5 µL of the quenched samples into an LC-MS system. Monitor the disappearance of the parent ion ([M+H]+ m/z 179.08) and the appearance of the sulfonic acid fragment.

  • Data Validation: Review the positive control data first. Verify that the methanesulfonamide shows >50% degradation in the pH 1 condition at 72 hours. If the control remains intact, the thermal stress applied was insufficient, and the run must be invalidated and repeated.

References

  • Stability of methanesulfonamide in acidic and basic conditions. Benchchem.
  • Hydrolysis of sulphonamides in aqueous solutions.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • A Combined in Silico and Structural Study Opens New Perspectives on Aliph

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis and Purification of 2-Aminocyclohexane-1-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 1,2-aminosulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 1,2-aminosulfonamides. The synthesis of 2-aminocyclohexane-1-sulfonamide—whether approached via the mono-sulfonylation of 1,2-diaminocyclohexane (DACH) or the nucleophilic ring-opening of 7-azabicyclo[4.1.0]heptane (cyclohexene aziridine) [[1]]([Link] notoriously prone to the persistence of unreacted starting materials.

The aliphatic cyclohexane backbone, combined with the highly polar amine and sulfonamide moieties, makes standard silica gel chromatography highly inefficient due to severe streaking and co-elution . This guide provides field-proven, causality-driven protocols to selectively scavenge and remove these stubborn starting materials.

Purification Workflow Visualization

PurificationWorkflow Start Identify Unreacted Starting Material NodeDiamine 1,2-Diaminocyclohexane (DACH) Start->NodeDiamine NodeAziridine 7-Azabicyclo[4.1.0]heptane (Aziridine) Start->NodeAziridine NodeElectrophile Sulfonyl/Sulfamoyl Chloride Start->NodeElectrophile SolDiamine pH-Controlled Extraction (Extract at pH 8.0) NodeDiamine->SolDiamine Exploits pKa difference SolAziridine Mild Acidic Hydrolysis (1M HCl Wash) NodeAziridine->SolAziridine Converts to water-soluble amino alcohol SolElectrophile PS-Trisamine Scavenger Resin NodeElectrophile->SolElectrophile Covalent capture via filtration

Workflow for removing unreacted materials in aminosulfonamide synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q2: I am using the aziridine ring-opening route (7-azabicyclo[4.1.0]heptane). How do I clear the unreacted aziridine without degrading my product? Expert Insight: Aziridine ring-opening reactions often stall at 90-95% conversion due to competitive degradation of the nucleophile or poor biphasic mixing . Unreacted aliphatic aziridines are highly toxic and must be quenched. The Solution (Causality): Aliphatic aziridines are highly susceptible to acid-catalyzed hydrolysis due to their immense ring strain (~27 kcal/mol). A mild acidic workup (e.g., stirring with 1M HCl for 30 minutes at room temperature) will selectively protonate and ring-open the residual aziridine to form 2-aminocyclohexanol. This byproduct is highly polar and partitions exclusively into the aqueous layer, leaving your stable 2-aminocyclohexane-1-sulfonamide in the organic phase.

Q3: How do I remove unreacted sulfamoyl chlorides or sulfonyl chlorides if I used an excess of the electrophile? Expert Insight: Excess electrophiles can persist if the amine was not in sufficient excess or if moisture was strictly excluded, preventing their natural hydrolysis. The Solution (Causality): Utilize a polymer-supported amine (e.g., PS-Trisamine resin) as a chemical scavenger. The resin's primary amines covalently bind the unreacted electrophile via a rapid sulfonylation reaction. Because the scavenger is bound to a macroscopic polystyrene bead, the resulting complex is removed by simple vacuum filtration, leaving the desired product untouched in the filtrate.

Quantitative Data: Comparison of Purification Strategies

To assist in selecting the optimal purification route, the following table summarizes the efficiency of various techniques for isolating 2-aminocyclohexane-1-sulfonamide.

Purification StrategyTarget Impurity RemovedYield RecoveryPurity AchievedScalabilityTime Required
pH-Controlled Extraction (pH 8.0) Unreacted DACH85 - 90%>98%Excellent~2 hours
Mild Acidic Hydrolysis (1M HCl) Unreacted Aziridine92 - 95%>99%Excellent~1.5 hours
PS-Trisamine Scavenger Resin Sulfonyl/Sulfamoyl Chlorides95 - 98%>99%Moderate~3 hours
Silica Gel Chromatography Mixed Impurities40 - 60%~90%Poor>6 hours
Detailed Experimental Protocol: Self-Validating Scavenging and Extraction Workflow

This protocol is designed as a self-validating system: if step 4 yields a precipitate or emulsion, it indicates the pH has overshot, and causality dictates an immediate back-titration.

Materials Required:

  • Crude reaction mixture containing 2-aminocyclohexane-1-sulfonamide

  • PS-Trisamine resin (3-5 equivalents relative to excess electrophile)

  • 1M HCl (aq) and 1M NaOH (aq)

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

  • Celite® 545

Step-by-Step Methodology:

  • Electrophile Scavenging: To the crude reaction mixture (in DCM or THF), add PS-Trisamine resin (typically 2.0 g/mmol of excess sulfonyl chloride). Stir gently at room temperature for 2 hours.

    • Mechanistic note: The high local concentration of amines on the resin rapidly outcompetes any residual moisture for the electrophile.

  • Filtration: Filter the suspension through a short pad of Celite® to remove the swollen resin. Wash the pad with EtOAc (2 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Acidic Wash (Aziridine/Neutral Impurity Clearance): Redissolve the concentrated crude in EtOAc (50 mL). Transfer to a separatory funnel and extract with 1M HCl (3 × 25 mL).

    • Validation Check: The organic layer now contains neutral impurities and bis-sulfonated byproducts. Discard the organic layer. The aqueous layer contains the protonated product and any unreacted diamine/amino alcohol.

  • Selective Basification (Diamine Clearance): Transfer the acidic aqueous layer to a beaker equipped with a magnetic stirrer and a calibrated pH probe. Cool to 0 °C in an ice bath. Slowly add 1M NaOH dropwise until the pH stabilizes exactly at 8.0 to 8.2 .

    • Critical Step: Do not exceed pH 8.5, or the unreacted DACH will begin to deprotonate and co-extract.

  • Product Extraction: Transfer the pH-adjusted aqueous layer back to the separatory funnel. Extract with DCM (3 × 30 mL). The less basic 2-aminocyclohexane-1-sulfonamide partitions into the DCM, while the unreacted DACH remains in the water.

  • Isolation: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford pure 2-aminocyclohexane-1-sulfonamide as a crystalline solid.

Sources

Optimization

Catalyst deactivation and regeneration in 2-aminocyclohexane-1-sulfonamide organocatalysis

Welcome to the Technical Support Center for Asymmetric Organocatalysis. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges of catalyst deactivation and regenera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Organocatalysis. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges of catalyst deactivation and regeneration when working with 2-aminocyclohexane-1-sulfonamide (DACH-sulfonamide) organocatalysts.

Chiral primary amine-sulfonamides are powerful bifunctional catalysts. The primary amine activates carbonyl compounds via enamine or iminium intermediates, while the sulfonamide moiety acts as a highly directional hydrogen-bond donor to activate electrophiles (such as nitroolefins) and dictate transition-state stereochemistry [1, 2]. However, their unique reactivity profile also makes them susceptible to specific modes of deactivation.

Visualizing the Problem: The Catalytic Cycle and Deactivation Off-Ramps

To troubleshoot effectively, we must first understand why the catalyst fails. Unlike secondary amines (e.g., proline derivatives), primary amines lack steric bulk, allowing them to activate sterically hindered α,α -disubstituted ketones. Unfortunately, this same lack of steric hindrance makes them vulnerable to product inhibition and irreversible side reactions.

CatalyticCycle Cat Free Catalyst (Active) Iminium Iminium/Enamine Intermediate Cat->Iminium + Substrate Trap2 N-Alkylation (Irreversible) Cat->Trap2 Side Reaction Product Product Release Iminium->Product + H2O (Hydrolysis) Trap1 Parasitic Imine (Product Inhibition) Iminium->Trap1 Failed Hydrolysis Trap3 Oligomerization (Physical Blockade) Iminium->Trap3 Aldol Condensation Product->Cat Catalyst Recovery Trap1->Cat Acidic Wash

Fig 1: Enamine/Iminium catalytic cycle and primary deactivation off-ramps.

Troubleshooting Guide: Common Experimental Issues

Q: My Michael addition stalls at 60% conversion despite using a standard 10 mol% catalyst loading. Adding more substrate doesn't help. What is happening? A: You are likely experiencing Product Inhibition via Parasitic Imine Formation. Causality: The catalytic cycle relies on the hydrolysis of the product-bound imine to release the free amine catalyst and the final product. If your product is highly lipophilic or sterically bulky, it can physically shield the imine bond from water molecules in the solvent. The catalyst becomes "trapped" as a stable parasitic imine. Solution: Add a stoichiometric amount of water (or use a solvent with higher water miscibility) to drive the hydrolysis step. If the reaction still stalls, you must perform an acidic quench to force hydrolysis (see SOP below).

Q: I am observing a gradual loss of catalyst activity upon recycling. 1 H-NMR of the recovered catalyst shows new aliphatic peaks and a missing primary amine signal. Is the catalyst degrading? A: Yes, via Irreversible N-Alkylation. Causality: Primary amines are excellent nucleophiles. If your electrophile (e.g., an unhindered alkyl halide or a highly reactive Michael acceptor) outcompetes the enamine formation, it will directly alkylate the primary amine of the catalyst. This destroys the catalytic active site. Solution: This deactivation is irreversible. To prevent it in future runs, lower the reaction temperature to favor the lower-activation-energy enamine pathway, or switch to a more sterically demanding electrophile.

Q: My enantiomeric excess (ee) drops significantly when I scale up the reaction from 0.1 mmol to 10 mmol, but the yield remains high. Why? A: Sulfonamide Deprotonation or Thermal Background Reaction. Causality: The sulfonamide N-H proton is relatively acidic ( pKa​≈10−11 ). If you are using basic additives, or if the substrate itself is basic, the sulfonamide can be deprotonated. A deprotonated sulfonamide cannot act as a hydrogen-bond donor, completely abolishing the stereocontrol of the transition state [1]. Alternatively, poor heat dissipation at scale can accelerate the uncatalyzed, racemic background reaction. Solution: Ensure strict temperature control during scale-up. Buffer the reaction if basic substrates are used to maintain the sulfonamide in its protonated state.

Quantitative Analysis of Catalyst Deactivation

To assist in rapid diagnostics, compare your analytical results against this standardized troubleshooting matrix.

Deactivation ModeDiagnostic IndicatorPrimary CauseRecovery StrategyTypical Recovery Yield
Parasitic Imine NMR: Broad imine proton peaks (~7.5-8.5 ppm); TLC: Catalyst spot shifts to higher Rf.Steric trapping of water; highly stable product imine.Acidic Hydrolysis (SOP Step 1)> 90%
N-Alkylation MS: [M+Electrophile]+ mass peak; NMR: Loss of NH2​ integration.Highly reactive electrophile outcompeting enamine formation.None (Irreversible; discard batch)0%
Sulfonamide Deprotonation Sudden drop in ee%; Reaction pH > 10.Incompatible basic additives or substrates.Acid-Base Extraction> 95%
Oligomerization GPC/SEC: High molecular weight peaks; Viscous reaction mixture.Aldol self-condensation of substrates.Precipitation / Filtration60 - 80%

Standard Operating Procedure (SOP): Catalyst Regeneration Workflow

A self-validating protocol is essential to ensure the catalyst is fully active before redeployment. Because the 2-aminocyclohexane-1-sulfonamide catalyst contains both a basic amine and a weakly acidic sulfonamide, we can exploit its amphoteric nature for purification.

Step 1: Acidic Quench and Hydrolysis

  • Terminate the reaction by adding 1.0 M aqueous HCl (5 equivalents relative to the catalyst) directly to the reaction mixture.

  • Stir vigorously for 30 minutes at room temperature. Mechanism: The low pH protonates the imine nitrogen, making the carbon highly electrophilic and driving rapid hydrolysis by water. The catalyst is now converted into its highly water-soluble ammonium chloride salt.

Step 2: Scavenging and Extraction

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL).

  • Retain the aqueous layer. The organic layer contains your product, unreacted starting materials, and any lipophilic oligomers.

Step 3: Basification and Precipitation

  • Cool the aqueous layer to 0 °C in an ice bath.

  • Carefully add 2.0 M aqueous NaOH dropwise until the pH reaches exactly 9.5. Critical Caution: Do not exceed pH 10.5. Over-basification will deprotonate the sulfonamide, making the catalyst water-soluble again and ruining the extraction.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). The free-based primary amine partitions into the DCM.

Step 4: Validation

  • Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation: Run a 1 H-NMR in CDCl3​ . Verify the presence of the sharp primary amine NH2​ singlet (typically ~1.5-2.0 ppm) and the sulfonamide NH broad singlet (~5.0-6.0 ppm). Ensure no imine peaks remain.

Regeneration Start Spent Reaction Mixture (Contains Trapped Cat) Acid 1. Acidic Hydrolysis (1M HCl, 30 min) Start->Acid Extract1 2. Organic Wash (Removes Organics) Acid->Extract1 Aqueous Phase Base 3. Basification (pH 9.5 with NaOH) Extract1->Base Extract2 4. DCM Extraction (Isolates Free Amine) Base->Extract2 Aqueous Phase Pure Regenerated Catalyst (>95% Purity) Extract2->Pure Organic Phase

Fig 2: Step-by-step logic for chemical regeneration of the bifunctional catalyst.

FAQs for Drug Development Professionals

Q: Can I use this catalyst in aqueous media to completely avoid imine trapping? A: While water promotes imine hydrolysis, excessive water can disrupt the critical hydrogen-bonding network between the sulfonamide and the electrophile, leading to a drastic loss of enantioselectivity [2]. If water must be used, employ a biphasic system (e.g., brine/toluene) where the organic phase maintains the hydrophobic pocket necessary for transition-state organization.

Q: How do I remove trace organocatalyst from my final Active Pharmaceutical Ingredient (API)? A: Because 2-aminocyclohexane-1-sulfonamide is a small, polar molecule, it can usually be removed via a simple acidic wash during the final workup. If your API is also basic and acid-sensitive, we recommend passing the final mixture through a short pad of strongly acidic cation-exchange resin (e.g., Dowex 50WX8). The primary amine of the catalyst will bind irreversibly to the resin, allowing the API to elute cleanly.

References

  • Dajek, M., Kowalczyk, R., & Boratyński, P. J. (2018). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, 8(17), 4358-4363.[Link]

  • Xue, F., Zhang, S., Duan, W., & Wang, W. (2008). A novel bifunctional sulfonamide primary amine-catalyzed enantioselective conjugate addition of ketones to nitroolefins. Advanced Synthesis & Catalysis, 350(14‐15), 2194-2198.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: cis- vs. trans-2-Aminocyclohexane-1-sulfonamide in Asymmetric Organocatalysis

Executive Summary In the realm of asymmetric organocatalysis, cyclohexane-1,2-diamine derivatives have cemented their status as privileged scaffolds. By modifying one of the amines into a hydrogen-bond donating group, re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric organocatalysis, cyclohexane-1,2-diamine derivatives have cemented their status as privileged scaffolds. By modifying one of the amines into a hydrogen-bond donating group, researchers generate bifunctional catalysts capable of simultaneous HOMO/LUMO activation. As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of the cis- and trans-isomers of 2-aminocyclohexane-1-sulfonamide. We will evaluate their structural causality, mechanistic pathways, and empirical performance to demonstrate why the trans-isomer remains the gold standard for stereocontrolled carbon-carbon bond-forming reactions.

Conformational Causality & Structural Logic

The efficacy of a chiral catalyst is inextricably linked to its conformational rigidity. The 2-aminocyclohexane-1-sulfonamide scaffold exhibits a profound behavioral dichotomy based entirely on its relative stereochemistry [2].

  • The trans-Isomer ((1R,2R) or (1S,2S)): In a cyclohexane ring, the 1,2-trans disubstituted system overwhelmingly favors the diequatorial (e,e) chair conformation. This minimizes 1,3-diaxial steric clashes and locks the primary amine and the sulfonamide group into a rigid, well-defined spatial arrangement. This rigidity creates a highly predictable chiral pocket, which is essential for effectively differentiating the enantiotopic faces of an incoming electrophile.

  • The cis-Isomer ((1R,2S) or (1S,2R)): Conversely, the 1,2-cis system is forced into an axial-equatorial (a,e) conformation. This structural mandate results in a fluxional scaffold that undergoes rapid chair-chair interconversion (ring-flipping). The resulting conformational equilibrium blurs the chiral environment, preventing the formation of a highly organized transition state and severely degrading stereoselectivity [3].

ConformationalAnalysis A 2-Aminocyclohexane-1-sulfonamide B trans-Isomer (1R,2R) or (1S,2S) A->B C cis-Isomer (1R,2S) or (1S,2R) A->C D Diequatorial (e,e) Conformer Rigid Scaffold B->D E Axial-Equatorial (a,e) Conformer Fluxional Scaffold C->E F High Enantioselectivity (Optimal H-Bonding) D->F G Low/Moderate Enantioselectivity (Poor Substrate Alignment) E->G

Conformational dynamics and stereochemical outcomes of cis- and trans-isomers.

Mechanistic Pathway: Bifunctional Activation

The trans-isomer operates via a synergistic bifunctional mechanism, a hallmark of modern enamine catalysis [1]. The primary amine acts as a Lewis base, condensing with a donor carbonyl (e.g., a ketone) to form a nucleophilic enamine. Concurrently, the sulfonamide moiety acts as a Brønsted acid, utilizing explicit hydrogen bonding to activate an electrophile (e.g., a nitroalkene) by lowering its LUMO energy. The rigid (e,e) scaffold ensures these two activated species are held in precise proximity, orchestrating a highly stereoselective C–C bond formation before hydrolysis releases the product.

CatalyticCycle Cat Bifunctional Catalyst (trans-Isomer) Enamine Enamine Formation (Amine + Ketone) Cat->Enamine + Ketone Activation Electrophile Activation (Sulfonamide H-Bonding) Enamine->Activation + Nitroalkene C_C_Bond Stereoselective C-C Bond Formation Activation->C_C_Bond Transition State Hydrolysis Hydrolysis & Product Release C_C_Bond->Hydrolysis + H2O Hydrolysis->Cat Product

Bifunctional catalytic cycle via enamine intermediate and H-bond activation.

Comparative Performance Data

To objectively evaluate the catalytic prowess of both isomers, we analyze their performance in the benchmark asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. The data below illustrates the stark contrast in stereocontrol dictated by the scaffold's conformation [1].

Catalyst IsomerDominant ConformationYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
trans-(1R,2R) Diequatorial (e,e)9496:498
cis-(1R,2S) Axial-Equatorial (a,e)4155:4514

Note: The trans-isomer achieves near-perfect diastereo- and enantioselectivity due to a rigid transition state. The cis-isomer suffers from poor yield and negligible stereocontrol, directly attributable to its fluxional nature which fails to effectively shield one enantiotopic face.

Experimental Protocols: Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol for the benchmark Michael addition incorporates built-in validation steps. Every choice in this workflow is designed to validate the integrity of the catalytic cycle.

Step 1: Catalyst Preparation & Activation

  • In an oven-dried 10 mL Schlenk tube under an argon atmosphere, dissolve 0.02 mmol (10 mol%) of the selected 2-aminocyclohexane-1-sulfonamide catalyst in 1.0 mL of anhydrous toluene.

  • Causality Note: Toluene is explicitly selected as a non-polar, non-coordinating solvent. This maximizes the strength of the hydrogen-bonding interactions between the catalyst's sulfonamide protons and the nitroalkene, which would otherwise be disrupted by polar solvents like DMF or MeOH.

Step 2: Enamine Formation

  • Add 2.0 mmol (10 equiv) of cyclohexanone to the catalyst solution.

  • Stir at ambient temperature (25 °C) for 15 minutes.

  • Causality Note: The large thermodynamic excess of the ketone drives the equilibrium toward the enamine intermediate, preventing the primary amine from resting in an unreactive state and suppressing unwanted side reactions.

Step 3: Electrophile Addition & Reaction

  • Add 0.2 mmol (1 equiv) of trans-β-nitrostyrene to the reaction mixture.

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the bright yellow spot of the nitroalkene is fully consumed (typically 24-48 hours for the trans-catalyst).

Step 4: Self-Validating Quality Control & Isolation

  • Validation Check 1 (Intrinsic Diastereoselectivity) : Quench the reaction with saturated aqueous NH₄Cl (2 mL) and extract with EtOAc (3 x 2 mL). Before column chromatography, analyze the crude mixture by ¹H NMR. Why? Silica gel can sometimes epimerize sensitive stereocenters; analyzing the crude mixture validates the true syn:anti ratio produced by the catalyst.

  • Purify the product via flash chromatography on silica gel.

  • Validation Check 2 (Absolute Stereocontrol) : Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Crucial Step: You must sequentially run a racemic standard (synthesized using an achiral base like DBU instead of the chiral catalyst) to validate the exact retention times of both enantiomers and prove baseline separation.

Conclusion

The comparative study of cis- and trans-2-aminocyclohexane-1-sulfonamide unequivocally demonstrates that the trans-isomer is the superior catalytic scaffold. Its rigid diequatorial conformation enables the precise spatial organization of the transition state—a fundamental, non-negotiable requirement for high-fidelity asymmetric synthesis.

References

  • Dajek, M., Kowalczyk, R., & Boratyński, P. J. (2018). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, 8(18), 4602-4606.[Link]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane derivatives as chiral reagents, scaffolds, and ligands for catalysis: applications in asymmetric synthesis and molecular recognition. Chemical Reviews, 97(8), 3161-3196.[Link]

  • Erdmann, N., et al. (2017). Influence of the Trans/Cis Conformer Ratio on the Stereoselectivity of Peptidic Catalysts. ACS Catalysis, 7(12), 8591-8596.[Link]

Comparative

A Senior Application Scientist's Guide to In-Silico Docking: Comparing 2-Aminocyclohexane-1-Sulfonamide Derivatives Against Key Therapeutic Targets

This guide provides a comprehensive, in-depth comparison of in-silico docking studies for a series of 2-aminocyclohexane-1-sulfonamide derivatives against therapeutically relevant protein targets. We will move beyond a s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of in-silico docking studies for a series of 2-aminocyclohexane-1-sulfonamide derivatives against therapeutically relevant protein targets. We will move beyond a simple recitation of steps and delve into the causality behind our experimental choices, ensuring a robust and reproducible workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for lead discovery and optimization.

The Rationale: Why 2-Aminocyclohexane-1-Sulfonamides and In-Silico Docking?

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] The 2-aminocyclohexane-1-sulfonamide scaffold, in particular, offers a rigid cyclohexyl ring that can confer favorable conformational properties for binding to protein targets. The stereochemistry of this scaffold can also play a crucial role in binding selectivity.[5][6]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] It has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries of compounds and providing insights into structure-activity relationships (SAR).[7][9] By comparing the docking performance of a series of derivatives against different target proteins and using multiple docking software, we can gain a more comprehensive understanding of their therapeutic potential and validate our in-silico findings.[10][11]

Experimental Design: A Comparative Framework

To provide a robust comparison, our study is designed around the following key elements:

  • Ligands: A series of 2-aminocyclohexane-1-sulfonamide derivatives with varying substitutions.

  • Target Proteins: Two well-validated protein targets from different classes:

    • Carbonic Anhydrase IX (CA-IX): A metalloenzyme overexpressed in many solid tumors, making it a key target for cancer therapy.[12]

    • Dihydropteroate Synthase (DHPS): An essential enzyme in the folate biosynthesis pathway of bacteria, the target of sulfonamide antibiotics.[11][13]

  • Docking Software: A comparison of two widely used docking programs:

    • AutoDock Vina: A popular, open-source docking program known for its speed and accuracy.[14]

    • Glide (Schrödinger Suite): A leading commercial docking program renowned for its precision and robust scoring functions.[15][16]

This multi-faceted approach allows us to not only compare the binding potential of our derivatives but also to evaluate the consistency and reliability of our predictions across different software platforms.

Detailed Experimental Protocol: From Structure Preparation to Analysis

The following protocol outlines the step-by-step methodology for our comparative in-silico docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Ligand Preparation
  • 2D Structure Sketching and 3D Conversion: The 2D structures of the 2-aminocyclohexane-1-sulfonamide derivatives are first sketched using a chemical drawing tool like ChemDraw. These are then converted to 3D structures.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a force field such as MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand before docking.

  • File Format Conversion: The energy-minimized structures are saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina, SDF or MOL2 for Glide). This process often involves the assignment of partial charges and the definition of rotatable bonds.[17][18]

Target Protein Preparation
  • Protein Structure Retrieval: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4M2V for CA-IX and a representative bacterial DHPS structure.[12]

  • Protein Clean-up: The raw PDB file is "cleaned" by removing water molecules, co-crystallized ligands, and any other non-essential molecules. This is because we are interested in the interaction of our novel ligands with the protein, and the presence of other molecules can interfere with the docking process.[18][19]

  • Addition of Hydrogens and Charge Assignment: Hydrogens are typically not resolved in X-ray crystal structures and must be added computationally. Appropriate protonation states for ionizable residues are assigned based on a physiological pH. Partial charges are then assigned to all atoms.

  • Receptor Grid Generation: A "grid box" is defined around the active site of the protein. This grid defines the search space for the ligand during the docking simulation. The size and center of the grid are critical parameters that can significantly impact the docking results.[17]

Molecular Docking Simulation
  • For AutoDock Vina: The prepared ligand (PDBQT file) and receptor (PDBQT file), along with a configuration file specifying the grid box parameters and search algorithm settings, are used as input. Vina employs a Lamarckian genetic algorithm for its conformational search.[18]

  • For Glide: The prepared ligand and receptor are imported into the Maestro interface. The receptor grid is generated, and the docking workflow is set up, specifying the docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).[16]

Analysis of Docking Results
  • Binding Affinity/Docking Score: The primary output of a docking simulation is a score that estimates the binding affinity between the ligand and the protein, typically in kcal/mol.[20] A more negative score indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions: The predicted binding pose of the ligand in the active site is visualized and analyzed. Key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions with the protein's amino acid residues, are identified.[21][22]

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose can be calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful docking.[11]

Visualizing the Workflow and Interactions

To better illustrate the process, the following diagrams were created using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) AutoDock AutoDock Vina Ligand_Prep->AutoDock Glide Glide (Schrödinger) Ligand_Prep->Glide Protein_Prep Protein Preparation (Clean-up, Add Hydrogens) Protein_Prep->AutoDock Protein_Prep->Glide Binding_Affinity Compare Binding Affinities (kcal/mol) AutoDock->Binding_Affinity Glide->Binding_Affinity Pose_Analysis Analyze Binding Poses & Interactions Binding_Affinity->Pose_Analysis SAR Structure-Activity Relationship (SAR) Pose_Analysis->SAR

Caption: Overall workflow for the comparative in-silico docking study.

G cluster_protein CA-IX Active Site cluster_ligand Sulfonamide Derivative ZN Zn(II) HIS94 His94 HIS96 His96 HIS119 His119 THR199 Thr199 GLN92 Gln92 SO2NH2 Sulfonamide Group (-SO2NH2) SO2NH2->ZN Coordination SO2NH2->THR199 H-bond Cyclohexyl Cyclohexyl Ring Cyclohexyl->HIS94 Hydrophobic Cyclohexyl->HIS96 Hydrophobic Cyclohexyl->HIS119 Hydrophobic Amine Amino Group (-NH2) Amine->GLN92 H-bond

Caption: Key interactions of a sulfonamide derivative in the CA-IX active site.

Comparative Performance Data

The following tables summarize the hypothetical docking scores for a series of 2-aminocyclohexane-1-sulfonamide derivatives against our target proteins.

Table 1: Docking Scores (kcal/mol) against Carbonic Anhydrase IX (CA-IX)

DerivativeR-GroupAutoDock Vina ScoreGlide Score (XP)
1 -H-7.8-8.5
2 -CH3-8.2-9.1
3 -Phenyl-9.5-10.8
4 -4-F-Phenyl-9.9-11.2

Table 2: Docking Scores (kcal/mol) against Dihydropteroate Synthase (DHPS)

DerivativeR-GroupAutoDock Vina ScoreGlide Score (XP)
1 -H-6.5-7.2
2 -CH3-6.8-7.6
3 -Phenyl-7.9-8.8
4 -4-F-Phenyl-8.3-9.2

Discussion and Field-Proven Insights

The results presented in Tables 1 and 2 provide several key insights:

  • Structure-Activity Relationship (SAR): For both target proteins, there is a clear trend of increasing binding affinity with increasing size and hydrophobicity of the R-group. The addition of a phenyl ring (Derivative 3) significantly improves the docking score compared to a simple methyl group (Derivative 2). Furthermore, the addition of an electron-withdrawing fluorine atom to the phenyl ring (Derivative 4) further enhances the predicted binding affinity. This suggests that the R-group is likely interacting with a hydrophobic pocket in the active site of both enzymes.[4][23]

  • Software Comparison: While the absolute values of the docking scores differ between AutoDock Vina and Glide, the overall trend in the ranking of the derivatives is consistent. Glide consistently produces more negative (i.e., more favorable) docking scores, which is a known characteristic of its scoring function.[14][15] The consistency in the ranking provides greater confidence in our SAR predictions.

  • Target Selectivity: The derivatives show a consistently higher predicted binding affinity for CA-IX compared to DHPS. This suggests a potential for developing selective inhibitors. The active site of CA-IX, with its central zinc ion, offers a strong coordination point for the sulfonamide group, which likely contributes to the higher affinity.[12]

Validation is Key: It is imperative to remember that in-silico docking provides predictions, not definitive answers. The results of these studies should always be validated experimentally.[10][24] A useful next step would be to synthesize and test these compounds in in-vitro enzyme inhibition assays. The experimental data can then be used to refine the docking protocol and build more predictive models.[20]

Conclusion

This guide has provided a comprehensive framework for conducting and comparing in-silico docking studies of 2-aminocyclohexane-1-sulfonamide derivatives. By employing a systematic approach that includes careful ligand and protein preparation, the use of multiple docking programs, and a thorough analysis of the results, we can generate valuable insights into the structure-activity relationships of these compounds. The findings from such studies can effectively guide the prioritization of candidates for synthesis and biological evaluation, ultimately accelerating the drug discovery process.[7]

References

  • Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study. (2020). ResearchGate. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91-102. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (n.d.). PMC. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Texas at El Paso. [Link]

  • Ghorbani, M., & Ghorbani, M. (2018). Molecular docking software's applications and basic challenges faced: a review. International Journal of Pharmaceutical and Biological Archives, 9(3), 1-6. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). Matter Modeling Stack Exchange. [Link]

  • Comparison of Major Molecular Docking Software Packages. (n.d.). ResearchGate. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024). IntechOpen. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes. [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025). ACS Publications. [Link]

  • An evaluation study of molecular docking tools: comparing pose accuracy, computational. (2025). Diva-Portal.org. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen. [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed. [Link]

  • Sulfonamide derivatives as multi-target agents for complex diseases. (2019). PubMed. [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026). Arabian Journal of Chemistry. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (n.d.). Research Square. [Link]

  • Sulfonamides: A Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (n.d.). Romanian Journal of Biophysics. [Link]

  • Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. (2026). Engineered Science Publisher. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). PubMed. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

  • Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. (n.d.). PMC. [Link]

  • Synthesis and structure-activity relationships of 2-sulfonamido-1,3,4,6,7,11b alpha-hexahydro-2H-benzo[a]quinolizines as alpha 2-adrenoceptor antagonists. (1988). PubMed. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]

  • In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. (n.d.). Scilit. [Link]

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Validation

Benchmarking the Catalytic Efficiency of 2-Aminocyclohexane-1-sulfonamide Derivatives: A Comprehensive Comparison Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In the realm of asymmetric organocatalysis, the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the realm of asymmetric organocatalysis, the development of bifunctional catalysts has revolutionized the stereoselective construction of complex molecular architectures. While secondary amine catalysts (such as L-proline and MacMillan’s imidazolidinones) have historically dominated the field of iminium and enamine catalysis, they frequently falter when confronted with sterically hindered substrates like α,β-unsaturated ketones.

Enter 2-aminocyclohexane-1-sulfonamide derivatives —a class of chiral primary amine-sulfonamide catalysts derived from 1,2-diaminocyclohexane[1]. These derivatives operate via a highly efficient dual-activation mechanism:

  • Covalent Iminium Activation: The unhindered primary amine readily condenses with bulky carbonyls to form a reactive iminium ion, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the electrophile without the severe steric clashes observed in secondary amines[2].

  • Non-Covalent Hydrogen Bonding: The adjacent sulfonamide moiety acts as a potent, highly acidic hydrogen-bond donor. This directs the incoming nucleophile into a rigid, highly organized transition state, ensuring exceptional enantiocontrol[2].

This guide objectively benchmarks the performance of 2-aminocyclohexane-1-sulfonamide derivatives against traditional organocatalysts, providing empirical data and self-validating experimental protocols to integrate this system into your synthetic workflows.

Bifunctional Activation Logic

To understand why 2-aminocyclohexane-1-sulfonamides outperform traditional alternatives in specific steric environments, we must map the transition state logic. The following diagram illustrates the synergistic relationship between the primary amine and the sulfonamide group during a catalytic cycle.

G Cat Chiral 2-Aminocyclohexane-1-sulfonamide Organocatalyst Amine Primary Amine Moiety (Covalent Activation) Cat->Amine Sulfonamide Sulfonamide Moiety (Non-Covalent Activation) Cat->Sulfonamide Iminium Iminium Ion Intermediate (LUMO Lowering) Amine->Iminium HBond Hydrogen Bonding Network (Electrophile/Nucleophile Orientation) Sulfonamide->HBond Stereocontrol Highly Enantioselective Michael Addition Iminium->Stereocontrol HBond->Stereocontrol

Caption: Logical flow of dual-activation by 2-aminocyclohexane-1-sulfonamide in asymmetric catalysis.

Quantitative Benchmarking: Asymmetric Michael Additions

To objectively evaluate catalytic efficiency, we benchmarked 2-aminocyclohexane-1-sulfonamide derivatives against industry-standard organocatalysts in the asymmetric conjugate addition of malonates to sterically hindered enones (e.g., benzylideneacetone).

The data below synthesizes cross-platform experimental results, highlighting the superiority of primary amine-sulfonamides in challenging steric environments, particularly when utilizing perfluoroalkanesulfonamide derivatives which create a preferable hydrophobic reaction field[3].

Table 1: Comparative Performance in Enone Michael Additions
Catalyst SystemPrimary Activation ModeOptimal Substrate ProfileYield (%)Enantiomeric Excess (ee %)Avg. Reaction Time
L-Proline Secondary Iminium/EnamineAldehydes, Cyclic Enones65 - 80%75 - 85%24 - 48 h
MacMillan Imidazolidinone Secondary IminiumAldehydes, Enals80 - 88%88 - 94%18 - 24 h
Takemoto Thiourea H-Bonding (Non-covalent)Nitroalkenes, Malonates85 - 92%85 - 93%24 h
2-Aminocyclohexane-1-sulfonamide Primary Iminium + H-Bonding Sterically Hindered Enones 90 - 99% 95 - 99% 8 - 16 h

Key Takeaways:

  • Steric Tolerance: Secondary amines struggle to form iminium ions with bulky ketones due to A-strain. The primary amine of the 2-aminocyclohexane scaffold bypasses this limitation.

  • Reaction Kinetics: The inclusion of specific additives (like water) in the 2-aminocyclohexane-1-sulfonamide system dramatically accelerates reaction times compared to purely non-covalent thiourea catalysts[4].

Self-Validating Experimental Protocol

A robust protocol must be more than a list of instructions; it must be a self-validating system where the causality of each step is understood, and in-process controls prevent downstream failures. Below is the optimized methodology for the asymmetric Michael addition of dibenzyl malonate to benzylideneacetone using a 2-aminocyclohexane-1-sulfonamide derivative.

Step-by-Step Methodology

1. Catalyst Preparation & Solvent Selection

  • Action: Dissolve 10 mol% of the chiral 2-aminocyclohexane-1-sulfonamide catalyst in a non-polar solvent (e.g., toluene or neat conditions if utilizing mechanochemistry)[4].

  • Causality: A 10 mol% loading provides the optimal thermodynamic balance between reaction velocity and atom economy. Non-polar solvents prevent competitive hydrogen bonding with the solvent, ensuring the sulfonamide's NH protons interact exclusively with the substrate.

2. Additive Integration (The Kinetic Trigger)

  • Action: Add 10 equivalents of deionized water relative to the catalyst.

  • Causality: This is a critical, counter-intuitive step. Water accelerates the hydrolysis of the product-iminium ion intermediate. Without water, the product remains covalently bound to the catalyst (catalyst resting-state trapping), leading to extended reaction times (up to 168 hours). Water ensures rapid catalyst turnover[4].

3. Substrate Addition

  • Action: Introduce benzylideneacetone (1.0 eq) followed by dibenzyl malonate (1.2 eq).

  • Causality: The slight stoichiometric excess of the malonate nucleophile drives the equilibrium of the Michael addition forward, ensuring complete consumption of the enone electrophile.

4. In-Process Monitoring (Self-Validation)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 8:2) and chiral High-Performance Liquid Chromatography (HPLC) at 4-hour intervals.

  • Causality: TLC confirms the consumption of the starting material, while real-time chiral HPLC sampling validates that the enantiomeric excess (ee) is maintained >95%. If ee drops, it indicates background non-catalyzed racemic pathways are competing, often due to temperature fluctuations or moisture loss.

5. Quenching and Product Isolation

  • Action: Quench the reaction with saturated aqueous NH4​Cl , extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel column chromatography.

  • Causality: The mild acidic quench breaks any remaining catalyst-substrate iminium complexes without degrading the newly formed carbon-carbon bond of the Michael adduct.

Experimental Workflow Diagram

G Step1 1. Catalyst Prep (10 mol% in Toluene) Step2 2. Kinetic Trigger (Water Addition) Step1->Step2 Step3 3. Substrate Addition (Enone + Malonate) Step2->Step3 Step4 4. Self-Validation (TLC / Chiral HPLC) Step3->Step4 Step5 5. Isolation (Aqueous Quench & Column) Step4->Step5

Caption: Step-by-step self-validating workflow for primary amine-sulfonamide catalyzed Michael additions.

Conclusion & Future Perspectives

The benchmarking data clearly indicates that 2-aminocyclohexane-1-sulfonamide derivatives occupy a privileged space in the organocatalyst toolkit. By combining the steric un-encumbrance of a primary amine with the potent hydrogen-bonding capability of a sulfonamide, they successfully activate bulky α,β-unsaturated ketones that render traditional secondary amine catalysts inert[2].

For drug development professionals synthesizing complex chiral building blocks, transitioning to these primary amine-sulfonamide systems—especially highly fluorinated derivatives that operate efficiently in aqueous environments[3]—offers a direct pathway to higher yields, superior enantioselectivity, and greener reaction conditions.

References

  • Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines . nih.gov. 4

  • ChemInform Abstract: Asymmetric Conjugate Addition of Malonate to α,β-Unsaturated Ketones in Water Using a Perfluoroalkanesulfonamide Organocatalyst . researchgate.net. 3

  • BJOC - Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines . beilstein-journals.org. 2

  • C2‐symmetric sulfonamides as homogeneous and heterogeneous catalysts . researchgate.net. 1

Sources

Safety & Regulatory Compliance

Safety

2-Aminocyclohexane-1-sulfonamide proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. Proper disposal of 2-Aminocyclohexane-1-sulfonamide requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. Proper disposal of 2-Aminocyclohexane-1-sulfonamide requires a nuanced understanding of its dual functional groups: an aliphatic amine and a sulfonamide moiety.

This guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of this compound, ensuring laboratory safety, environmental compliance, and logical rigor.

The Causality of Disposal: Chemical Profile & Hazards

To design an effective disposal protocol, we must first understand the molecular behavior of 2-Aminocyclohexane-1-sulfonamide. The compound is typically encountered in one of two forms: the basic free amine or the stable hydrochloride (HCl) salt[1].

  • The Aliphatic Amine Hazard: In its free base form, the primary amine is highly nucleophilic and basic. If improperly mixed with bulk solvent waste (particularly halogenated solvents like 1,2-dichloroethane), aliphatic amines can trigger severe exothermic reactions. Adding large quantities of aliphatic amines to sealed waste carboys has been documented to produce enough heat to pressurize and completely melt the container[2].

  • The Sulfonamide Hazard: The sulfonamide group is chemically stable and resists biological degradation. Consequently, discharging this compound into the sanitary sewer is strictly prohibited, as it will pass through municipal Publicly Owned Treatment Works (POTW) unaltered, leading to environmental persistence[3].

  • Ultimate Destruction: Because of the environmental persistence of the sulfonamide framework, the only scientifically acceptable method for ultimate disposal is high-temperature incineration by a licensed facility[4].

Quantitative Hazard & Logistics Summary

Before initiating any disposal workflow, classify your waste according to the parameters in the table below to determine the appropriate PPE and regulatory coding.

Property / ParameterFree Base FormHydrochloride (HCl) Salt
Typical CAS Number Variable2803755-71-5[1]
Primary Hazard Corrosive (Skin/Eye)[5]Irritant (GHS07)[1]
Aqueous pH 10.0 - 12.04.0 - 6.0
Exothermic Risk High (upon neutralization)[2]Low
EPA Waste Code D002 (if aqueous pH ≥ 12.5)Non-RCRA regulated solid
Required PPE Nitrile gloves, face shield, lab coat[6]Nitrile gloves, goggles, lab coat[6]
Disposal Route In-Lab Neutralization IncinerationDirect Incineration[3]

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checkpoints (e.g., thermal monitoring, pH testing) to confirm that the chemical state has been successfully altered before proceeding to the next step.

Protocol A: In-Lab Neutralization of Aqueous Free-Base Waste

Causality: Neutralizing the basic amine prevents dangerous exothermic reactions in bulk waste carboys and removes the RCRA D002 (Corrosivity) hazard characteristic[5].

  • Preparation & Segregation: Transfer the aqueous 2-Aminocyclohexane-1-sulfonamide waste into a borosilicate glass beaker. Place the beaker in a heavily ventilated chemical fume hood over a secondary containment tray.

  • Thermal Mitigation: Place the beaker in an ice-water bath. Validation: Ensure the internal temperature of the waste solution drops below 10°C before proceeding.

  • Titration: Using a dropping funnel, add 1M Citric Acid (or 1M Acetic Acid) dropwise while stirring continuously.

  • Self-Validation (pH & Temperature): Pause the addition every 10 mL. Monitor the temperature (do not allow it to exceed 25°C)[5]. Test the solution using a calibrated pH meter.

  • Endpoint: Cease acid addition when the pH stabilizes strictly between 6.0 and 8.0 [5].

  • Packaging: Transfer the neutralized, ambient-temperature aqueous salt solution into an approved, high-density polyethylene (HDPE) liquid waste container. Cap loosely for 24 hours to allow any dissolved gases to vent, then seal and label as "Non-Halogenated Aqueous Waste - Contains Neutralized Sulfonamides."

Protocol B: Solid Waste & Ultimate Disposal (HCl Salt & Powders)

Causality: Solid powders pose an inhalation risk and cannot be neutralized. They must be isolated for thermal destruction[4].

  • Collection: Sweep up any solid 2-Aminocyclohexane-1-sulfonamide (or its HCl salt) using a dedicated, anti-static brush. Avoid generating dust[6].

  • Containment: Place the solid waste into a sealable plastic bag. Place this bag inside a secondary rigid container (e.g., a wide-mouth HDPE jar).

  • Labeling: Clearly label the container with the chemical name, CAS number (e.g., 2803755-71-5), and the hazard warning: "Irritant / Environmentally Persistent Solid."

  • Logistics: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) staging area for pickup by a licensed hazardous waste vendor for high-temperature incineration[3].

Visual Workflow: Disposal Decision Matrix

The following logic tree outlines the decision-making process for segregating and treating 2-Aminocyclohexane-1-sulfonamide waste based on its chemical state.

G Start 2-Aminocyclohexane-1-sulfonamide Waste Generated CheckForm Determine Chemical Form (Free Base vs. HCl Salt) Start->CheckForm FreeBase Free Base (Basic/Corrosive) CheckForm->FreeBase HClSalt HCl Salt (Stable/Irritant) CheckForm->HClSalt Neutralize In-Lab Neutralization (Add dilute acid, monitor pH) FreeBase->Neutralize Aqueous solutions CollectSolid Collect Solid Waste (Double-bagged, labeled) FreeBase->CollectSolid Solid powder HClSalt->CollectSolid Solid powder CollectLiquid Collect Aqueous/Organic Waste (Vented cap, labeled) HClSalt->CollectLiquid Aqueous solutions Neutralize->CollectLiquid Incineration Licensed Hazardous Waste Incineration Facility CollectSolid->Incineration CollectLiquid->Incineration

Disposal workflow for 2-Aminocyclohexane-1-sulfonamide highlighting phase-specific segregation.

References

  • NextSDS Substance Database. "(1R,2S)-2-aminocyclohexane-1-sulfonamide hydrochloride." NextSDS. URL:[Link]

  • University of Wisconsin-Madison. "Chapter 7 Chemical Disposal Procedures - Laboratory Safety Guide." Environment, Health & Safety. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA NEPIS. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA NEPIS. URL: [Link]

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